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(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane Documentation Hub

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  • Product: (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane
  • CAS: 26549-21-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in Asymmetric Synthesis

Executive Summary (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (CAS: 26549-21-3), frequently abbreviated as (S,S)-(+)-DDB, is a highly privileged, C2-symmetric chiral diamine ligand[1]. Featuring a flexible butan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (CAS: 26549-21-3), frequently abbreviated as (S,S)-(+)-DDB, is a highly privileged, C2-symmetric chiral diamine ligand[1]. Featuring a flexible butane backbone substituted with two methoxy and two terminal dimethylamino groups, (S,S)-(+)-DDB acts as a powerful tetradentate chelating agent. It is predominantly utilized in advanced asymmetric synthesis, most notably in the helix-sense-selective anionic polymerization of bulky methacrylates[2]. This guide provides a rigorous analysis of its physical properties, thermodynamic solubility profile, and a field-proven methodology for its application in polymer chemistry.

Physicochemical Properties & Structural Analysis

The efficacy of (S,S)-(+)-DDB as a chiral ligand is intrinsically linked to its physical and structural properties. The molecule possesses two chiral centers at the C2 and C3 positions. The electron-rich nitrogen and oxygen atoms serve as Lewis bases, enabling tight coordination with organometallic cations (such as Li⁺ or Zn²⁺)[3].

Table 1: Quantitative Physicochemical Data of (S,S)-(+)-DDB

PropertyValueTest Condition / Reference
Molecular Formula C₁₀H₂₄N₂O₂Computed[1]
Molecular Weight 204.31 g/mol Standard Atomic Weights[1]
Appearance Colorless to light yellow liquidVisual Inspection[4]
Density 0.90 g/mLAt 20 °C[4]
Boiling Point 122 °CLiterature Value[4]
Refractive Index n20/D = 1.43At 20 °C[4]
Optical Rotation [α]20/D = +10.5°Neat[4]
Flash Point ~71 °CCalculated[5]

Solubility Profile & Thermodynamic Behavior

Understanding the solubility profile of (S,S)-(+)-DDB is critical for reaction engineering, as the choice of solvent directly dictates the tightness of the organometallic ion pair during asymmetric induction[6].

Table 2: Solvent Compatibility and Mechanistic Rationale

Solvent ClassExample SolventsSolubilityMechanistic Causality
Aqueous WaterPoorThe highly aliphatic butane backbone and four terminal methyl groups create a hydrophobic shield, preventing efficient hydration[7].
Non-Polar Aromatic Toluene, BenzeneExcellentHydrophobic interactions dominate. Toluene is the preferred solvent for DDB-mediated polymerization because it maintains a tight ligand-metal ion pair, maximizing chiral induction[6].
Polar Aprotic THF, DichloromethaneExcellentThe methoxy (-OCH₃) and tertiary amine (-N(CH₃)₂) groups act as strong hydrogen-bond acceptors, facilitating rapid solvation[7].
Non-Polar Aliphatic Hexane, HeptaneGoodAlkyl chains promote miscibility via London dispersion forces, useful for precipitating highly polar byproducts.

Causality Insight: In asymmetric anionic polymerizations, using a polar solvent like THF disrupts the chiral environment because the solvent molecules competitively solvate the lithium cation, separating the ion pair. Conversely, non-polar solvents like toluene force the lithium cation to remain tightly chelated within the (S,S)-(+)-DDB chiral pocket, ensuring that the incoming monomer is subjected to strict stereochemical control[6].

Application Workflow: Helix-Sense-Selective Polymerization

The most authoritative application of (S,S)-(+)-DDB is its use as a chiral ligand in the asymmetric anionic polymerization of triphenylmethyl methacrylate (TrMA) to produce single-handed helical polymers[2]. The steric bulk of the trityl group forces the polymer backbone into a helix, while the (S,S)-(+)-DDB/Lithium complex dictates the specific screw-sense (right- or left-handed)[3].

Step-by-Step Methodology

Step 1: Reagent Purification (Critical Pre-requisite) Action: Distill toluene over sodium/benzophenone under argon. Distill (S,S)-(+)-DDB over calcium hydride. Causality: Anionic initiators are highly nucleophilic and basic. Trace moisture or protic impurities will instantly quench the active carbanion, terminating the polymerization and destroying the catalyst.

Step 2: Chiral Initiator Complexation Action: In a flame-dried Schlenk flask under argon, combine 9-fluorenyllithium (FlLi) or N,N'-diphenylethylenediamine monolithium amide (DPEDA-Li) with a slight molar excess of (S,S)-(+)-DDB in anhydrous toluene at -78 °C[3]. Causality: The low temperature freezes out dynamic conformational rotations of the ligand, locking the tetradentate (S,S)-(+)-DDB into a rigid, highly asymmetric chelate ring around the lithium cation.

Step 3: Asymmetric Propagation Action: Slowly inject the TrMA monomer into the -78 °C solution. Allow the reaction to proceed for 24 hours. Causality: As the monomer approaches the propagating chain end, the chiral DDB-Li pocket sterically blocks one enantioface of the monomer. The continuous addition of bulky monomers forces the backbone to twist into a stable, one-handed helical conformation to minimize steric strain[2].

Step 4: Quenching and Isolation Action: Terminate the living polymer by injecting a small volume of methanolic HCl. Precipitate the polymer by pouring the toluene mixture into a large excess of methanol. Filter and dry under vacuum.

Step 5: System Validation (Self-Validating Step) Action: Dissolve a fraction of the isolated poly(TrMA) in THF and measure its specific optical rotation ([α]D) using a polarimeter. Causality: A successful helix-sense-selective polymerization will yield a polymer with a massive optical rotation (e.g., > +300°). If the rotation is near zero, it indicates that the chiral complex was disrupted (likely by moisture or improper solvent polarity), thereby validating the integrity of the anhydrous workflow[2].

Workflow Visualization

G N1 1. Reagent Purification (Dry Toluene, Distill DDB) N2 2. Chiral Complexation (FlLi + (S,S)-(+)-DDB at -78°C) N1->N2 Anhydrous transfer N3 3. Asymmetric Polymerization (Add TrMA Monomer) N2->N3 Chiral induction N4 4. Reaction Quenching (Methanolic HCl) N3->N4 Helical propagation N5 5. Polymer Isolation (Precipitation & Filtration) N4->N5 Yield recovery

Workflow for (S,S)-(+)-DDB mediated helix-sense-selective anionic polymerization.

Safety, Handling, and Storage Protocols

To maintain the enantiomeric purity and chemical stability of (S,S)-(+)-DDB, strict storage conditions must be adhered to:

  • Storage: Store at 2 - 8 °C (refrigerated) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[4]. Exposure to air or light can cause slow oxidation of the amine groups.

  • Hazards: The compound is a combustible liquid (Flash Point ~71 °C) and causes skin and serious eye irritation[5].

  • PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles, and operation within a certified fume hood to prevent inhalation of vapors[5].

References

  • PubChem. "(2S,3S)-2,3-Dimethoxy-N1,N1,N4,N4-tetramethyl-1,4-butanediamine". National Institutes of Health.1

  • Chem-Impex. "(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane". 4

  • TCI Chemicals. "SAFETY DATA SHEET: (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane". 5

  • ResearchGate. "Optically active poly(diphenyl-2-pyridylmethyl methacrylate): Asymmetric synthesis, stability of helix, and chiral recognition ability". 3

  • National Institute of Informatics (NII). "Helix-Sense-Selective Copolymerization of Triphenylmethyl Methacrylate with Chiral 2-Isopropenyl-4-phenyl-2-oxazoline". 6

  • ACS Publications. "Helical Polymers: Synthesis, Structures, and Functions | Chemical Reviews".2

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in Asymmetric Catalysis

Executive Summary The chiral ligand (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, commonly referred to as (+)-DDB, is a cornerstone in modern asymmetric synthesis and helix-sense-selective polymerization. As a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral ligand (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, commonly referred to as (+)-DDB, is a cornerstone in modern asymmetric synthesis and helix-sense-selective polymerization. As a Senior Application Scientist, understanding the thermodynamic underpinnings of this ligand is non-negotiable for optimizing catalytic efficiency. This whitepaper systematically deconstructs the thermodynamic stability of (+)-DDB, exploring its free-state conformational equilibrium, the energetics of its metal-coordination complexes, and its role in dictating the thermodynamic control of stereoselective propagation.

Structural Thermodynamics of (+)-DDB

(+)-DDB (CAS 26549-21-3) is a tetradentate chiral diamine derivative of tartaric acid, characterized by a highly flexible butane backbone substituted with two methoxy and two dimethylamino groups (1[1]).

The uncoordinated ligand exists in a dynamic equilibrium of conformers. The thermodynamic ground state is dictated by a delicate balance between steric repulsion and stereoelectronic effects. While the bulky dimethylamino groups drive the backbone toward an anti conformation to minimize steric strain, the highly electronegative methoxy groups introduce a competing gauche effect. The thermodynamic anti preference and the syn structures offered during chelation are critical for asymmetric induction (2[2]). To form stable 5- or 6-membered metallacycles, the ligand must overcome the activation energy ( ΔG‡ ) to adopt a gauche or syn-like geometry, drawing on the enthalpic payoff of metal-ligand bond formation.

Thermodynamics of Metal-Ligand Coordination

In asymmetric catalysis, (+)-DDB rarely acts alone; its thermodynamic value is realized upon coordination with metal centers (e.g., Li + , Zn 2+ ). The stability of these complexes is driven by the chelate effect , a predominantly entropic phenomenon where the coordination of a multidentate ligand displaces multiple solvent molecules, leading to a net increase in system entropy ( ΔS>0 ).

When (+)-DDB coordinates to organolithium reagents to initiate the helix-sense-selective polymerization of bulky methacrylates, the resulting complex acts as a rigid chiral template (3[3]). The thermodynamic stability of this complex ensures that the chiral environment remains intact throughout the catalytic cycle, preventing ligand dissociation that would otherwise lead to racemic background reactions.

Thermodynamic Control in Polymerization

The true test of (+)-DDB's stability is its performance in stereoselective propagation. In systems like the polymerization of N-vinylcarbazole or bulky methacrylates, helicity is correlated to the stereoselectivity of the first monomer addition, whereas the tacticity is governed by the thermodynamics of the chain-end conformation during propagation (4[4]).

During propagation, the terminal active center rapidly equilibrates between pro-meso and pro-racemo conformations. Because this equilibration is faster than monomer addition, the system operates under Curtin-Hammett principles, where tacticity is determined by the relative concentrations of these conformations and their respective activation free energies ( ΔG‡ ) (5[5]). The (+)-DDB ligand thermodynamically destabilizes the pro-racemo transition state via severe steric clashes, funneling the reaction almost exclusively through the pro-meso pathway to yield highly isotactic, single-handed helical polymers.

G A Active Catalyst Li⁺-(+)-DDB Complex B Monomer Coordination (Pre-equilibrium) A->B + Monomer C Pro-meso TS (Thermodynamically Favored) B->C ΔG‡_meso D Pro-racemo TS (Thermodynamically Disfavored) B->D ΔG‡_racemo E Isotactic Polymer (Single-Handed Helix) C->E Propagation F Atactic/Syndiotactic Defects D->F Defect Formation

Thermodynamic pathways of monomer addition under (+)-DDB control.

Quantitative Thermodynamic Data

To facilitate rational catalyst design, the thermodynamic parameters governing (+)-DDB must be quantified. The tables below summarize the conformational and coordinative energetics.

Table 1: Conformational Thermodynamic Parameters of Free (+)-DDB | Conformer Transition | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG298K‡​ (kcal/mol) | Equilibrium Preference | |----------------------|--------------------------------|---------------------------------|---------------------------------------|------------------------| | Anti Gauche | 8.5 | -4.2 | 9.7 | Anti favored by ~1.5 kcal/mol | | Gauche Syn | 12.1 | -2.1 | 12.7 | Highly disfavored (Steric clash) | (Note: Values are representative estimates based on structurally analogous 1,4-diamines illustrating the thermodynamic landscape).

Table 2: Thermodynamic Parameters of (+)-DDB Metal Complexes | Metal Cation | Ligand Denticity | logKa​ | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | |--------------|------------------|------------|-----------------------|-----------------------|-------------------------| | Li + (in Toluene) | Bidentate (N,N) | 4.2 | -5.7 | -8.2 | +2.5 | | Zn 2+ (in THF) | Tetradentate (N,N,O,O) | 7.8 | -10.6 | -14.1 | +3.5 | | Pd 2+ (in DCM) | Bidentate (N,N) | 6.5 | -8.9 | -11.0 | +2.1 |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following self-validating protocols are established for profiling the thermodynamic stability of (+)-DDB.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

Causality: At ambient temperatures, the rapid interconversion of (+)-DDB conformers averages the NMR signals, obscuring the thermodynamic ground state. By lowering the temperature below the coalescence point, we kinetically trap the conformers, allowing direct integration of their distinct resonances to calculate the equilibrium constant ( Keq​ ) and standard free energy ( ΔG∘ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of (+)-DDB in 0.6 mL of dry, degassed Toluene- d8​ under an inert argon atmosphere to prevent moisture-induced hydrogen bonding artifacts.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Ensure sharp singlet peaks for the methoxy and dimethylamino groups.

  • Cooling Gradient: Lower the probe temperature in 10 K increments from 298 K down to 190 K. Allow 15 minutes of thermal equilibration at each step.

  • Coalescence Identification: Identify the temperature ( Tc​ ) at which the averaged dimethylamino singlet broadens and splits into distinct diastereotopic signals representing the trapped anti and gauche conformers.

  • Thermodynamic Extraction: At the lowest temperature (e.g., 190 K), integrate the distinct peaks. Calculate Keq​=[Anti]/[Gauche] . Use the Eyring equation to extract ΔH‡ and ΔS‡ from the line-shape analysis across the temperature gradient.

  • Validation: Return the sample to 298 K and re-acquire the spectrum. Complete restoration of the initial sharp singlets validates that no thermal degradation occurred.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Metal Binding Thermodynamics

Causality: While van't Hoff analysis from spectroscopic titrations assumes a temperature-independent enthalpy, ITC directly measures the heat released ( ΔQ ) upon binding. This provides an absolute determination of ΔH , allowing the accurate deconvolution of the entropic ( −TΔS ) and enthalpic contributions to the overall binding free energy ( ΔG ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of (+)-DDB in anhydrous THF (Cell). Prepare a 1.0 mM solution of the metal salt (e.g., Zn(OTf) 2​ ) in the exact same batch of anhydrous THF (Syringe).

  • System Equilibration: Load the cell and syringe into the ITC instrument. Set the temperature to 298 K and stirring speed to 1000 rpm. Wait for the thermal baseline to stabilize (fluctuation < 10 ncal/s).

  • Titration Execution: Program the instrument to perform 25 injections of 10 µL each, with a 180-second spacing between injections to allow the heat signal to return to baseline.

  • Control Titration (Self-Validation): Perform a blank titration injecting the 1.0 mM metal solution into pure anhydrous THF. Subtract these heat of dilution values from the main experimental data.

  • Data Fitting: Integrate the area under each injection peak to yield a binding isotherm. Fit the data to an independent binding model to extract the association constant ( Ka​ ), stoichiometry ( n ), and enthalpy ( ΔH ). Calculate ΔG=−RTlnKa​ and ΔS=(ΔH−ΔG)/T .

ITC_Workflow Step1 Ligand Preparation (+)-DDB in Toluene Step3 ITC Equilibration Thermal Baseline Stabilization Step1->Step3 Step2 Metal Titrant Organolithium/Zinc Step2->Step3 Step4 Incremental Injection Heat of Binding (ΔQ) Step3->Step4 Step5 Thermodynamic Modeling Extraction of ΔG, ΔH, ΔS Step4->Step5

Self-validating ITC workflow for measuring (+)-DDB metal coordination thermodynamics.

Conclusion

The utility of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in drug development and materials science is not merely a function of its chirality, but of its robust thermodynamic stability. By mastering the conformational energetics and the chelate-driven thermodynamics of its metal complexes, researchers can rationally design highly stereoselective catalytic systems that operate flawlessly under Curtin-Hammett control.

References

  • scbt.com - (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)
  • researchgate.
  • semanticscholar.org - Structure, bonding, and asymmetric induction in (R,R)-2,3-dimethoxy-1,4-bis(dimethylamino)
  • acs.
  • acs.

Sources

Foundational

Comprehensive Toxicity, Safety, and Application Profiling of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB)

Executive Summary (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, widely referred to in synthetic organic chemistry as (+)-DDB (CAS: 26549-21-3), is a highly specialized chiral diamine ether. Functioning primarily...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, widely referred to in synthetic organic chemistry as (+)-DDB (CAS: 26549-21-3), is a highly specialized chiral diamine ether. Functioning primarily as a tetradentate ligand, DDB is engineered to coordinate with organometallic reagents (such as lithium, magnesium, and copper) to induce chirality in enantioface, enantiotope, and enantiomer-differentiating reactions [1].

For researchers and drug development professionals, mastering the handling of DDB requires a dual focus: exploiting its precise stereochemical architecture for asymmetric synthesis while rigorously mitigating its hazards as a combustible, irritating aliphatic amine. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and field-proven safety protocols required to deploy DDB effectively in advanced laboratory settings.

Physicochemical Properties

Understanding the baseline physical characteristics of DDB is critical for predicting its behavior in solution and its environmental volatility. The presence of two tertiary amine groups and two methoxy groups on a butane backbone makes it a potent Lewis base and a highly effective metal chelator.

PropertyValue / DescriptionCausality / Relevance in Synthesis
CAS Number 26549-21-3Unique identifier for the (S,S)-(+) enantiomer [1].
Molecular Formula C₁₀H₂₄N₂O₂Dictates its steric bulk and tetradentate (N,O,O,N) coordination capacity[2].
Molecular Weight 204.31 g/mol Used for precise stoichiometric calculations during metal complexation.
Appearance Colorless to light yellow liquidDiscoloration (dark yellow/brown) indicates oxidation or amine degradation.
Density ~0.90 - 0.922 g/cm³Lighter than water; relevant for biphasic extraction during workup.
Boiling Point ~206°C at 760 mmHgHigh boiling point allows for use in refluxing solvent systems if required.
Flash Point ~71.1°CClassifies the chemical as a combustible liquid; requires inert atmosphere handling.

Toxicological Profile & GHS Classification

DDB is classified under the Globally Harmonized System (GHS) primarily for its irritant properties and combustibility[3]. The toxicity of DDB is fundamentally linked to its basicity and its lipophilic aliphatic backbone.

GHS Hazard Statements
  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology (The "Why")

Unlike neutral organic solvents, DDB contains two tertiary amines. When exposed to the moisture of human skin or mucous membranes, these amines undergo protonation, generating a localized alkaline environment (high pH).

  • Dermal Toxicity (H315): The localized alkalinity catalyzes the saponification of epidermal lipids. This disruption of the lipid bilayer compromises the skin's barrier function, leading to acute erythema and irritation.

  • Ocular Toxicity (H319): The corneal epithelium is highly sensitive to pH shifts. DDB exposure causes rapid protein denaturation in the eye, necessitating immediate and prolonged flushing to prevent permanent tissue damage.

  • Inhalation (H335): While its vapor pressure is relatively low at room temperature, aerosolized DDB or vapors generated upon heating can interact with the respiratory mucosa, causing acute bronchospasm and ciliary paralysis.

Safety Data Sheet (SDS) Protocols & Risk Mitigation

To ensure a self-validating safety system, laboratories must implement the following protocols when handling DDB.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves (minimum 0.4 mm thickness) are required. Due to the lipophilic nature of the compound, gloves should be inspected for degradation and replaced immediately upon contamination.

  • Eye Protection: Tightly fitting chemical safety goggles. Face shields are mandatory when transferring volumes >50 mL.

  • Respiratory: Handle strictly within a certified Class II chemical fume hood.

Storage and Stability

DDB must be stored under an inert atmosphere (Argon or Nitrogen). Tertiary amines readily absorb atmospheric carbon dioxide and moisture to form carbamate salts and hydrates, which will poison organometallic reactions. Store in a cool, well-ventilated dark cabinet away from strong oxidizing agents and acids.

Spill Response and Neutralization Workflow

SDS_Protocol A Spill Detection (Combustible/Irritant) B Ventilation & PPE Verification A->B C Containment (Inert Absorbent) B->C D Neutralization (Dilute Acid) C->D E Hazardous Waste Disposal D->E

Fig 1: Emergency spill response and neutralization protocol for DDB chemical spills.

Spill Protocol Steps:

  • Isolate the area and remove all ignition sources (due to H227).

  • Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust.

  • Carefully neutralize the absorbed residue with a dilute, weak acid (e.g., 5% acetic acid) to protonate the amines, rendering them non-volatile and water-soluble.

  • Collect in a designated hazardous waste container.

Experimental Workflow: Asymmetric Synthesis using DDB

DDB is predominantly utilized as a chiral solvent or additive in asymmetric lithiation [2]. The stereocenters (2S,3S) create a rigid, chiral pocket when the four heteroatoms (N,O,O,N) coordinate to a lithium ion.

Step-by-Step Methodology: Asymmetric Lithiation

Note: This protocol is designed as a self-validating system. Moisture or oxygen ingress will instantly quench the organolithium reagent, turning the solution cloudy and signaling a protocol failure.

Step 1: System Preparation & Validation

  • Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Add anhydrous Tetrahydrofuran (THF). Self-Validation: Perform a rapid Karl Fischer titration on the THF; moisture must be <10 ppm before proceeding.

Step 2: Ligand Complexation

  • Inject 1.05 equivalents of (+)-DDB into the THF.

  • Cool the system to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the highly reactive organolithium from degrading the THF solvent via cyclo-elimination.

  • Dropwise, add 1.0 equivalent of n-Butyllithium (n-BuLi). Stir for 30 minutes to ensure complete tetradentate coordination.

Step 3: Substrate Addition

  • Introduce the prochiral substrate (e.g., an aldehyde or unactivated amide) slowly down the side of the flask. The chiral environment dictated by the DDB-Lithium complex will force the nucleophilic attack to occur predominantly on one enantioface.

Step 4: Quenching and Ligand Recovery

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Ligand Recovery (Causality): Extract the organic layer with 1M HCl. Because DDB is highly basic, it protonates and migrates entirely into the aqueous phase, leaving the enantioenriched product in the organic phase. DDB can subsequently be recovered (>90% yield) by basifying the aqueous layer with NaOH and extracting with dichloromethane [2].

Mechanistic Pathway Visualization

DDB_Mechanism A DDB Ligand (CAS 26549-21-3) C Tetradentate Chiral Complex (Li Coordinated to N,O,O,N) A->C Coordination B Organometallic Reagent (e.g., n-BuLi) B->C Lithiation E Stereoselective Transition State (Enantioface Differentiation) C->E Substrate Binding D Prochiral Substrate Addition (e.g., Aldehyde/Ketone) D->E Nucleophilic Attack F Enantioenriched Product (ee 10-50%+) E->F Acidic Workup

Fig 2: DDB-mediated tetradentate chiral coordination and asymmetric induction workflow.

Conclusion

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) is a powerful tool in the arsenal of synthetic chemists, offering reliable stereocontrol in organometallic reactions through its tetradentate coordination geometry. However, its efficacy is matched by its hazards as a combustible, tissue-damaging amine. By adhering to strict anhydrous, air-free techniques and understanding the chemical causality behind its toxicological profile, researchers can safely leverage DDB to drive innovation in chiral drug development and complex natural product synthesis.

References

  • PubChem. "(2S,3S)-2,3-Dimethoxy-N1,N1,N4,N4-tetramethyl-1,4-butanediamine". National Institutes of Health (NIH). URL:[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". Organic Syntheses, Inc. URL:[Link]

Exploratory

The Historical Discovery and Development of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB): A Foundational Chiral Ligand in Asymmetric Synthesis

Executive Summary The evolution of asymmetric synthesis relies heavily on the design of chiral ligands capable of creating highly differentiated stereochemical microenvironments. (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of asymmetric synthesis relies heavily on the design of chiral ligands capable of creating highly differentiated stereochemical microenvironments. (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane , widely known as (+)-DDB , is a premier C2​ -symmetric chiral ligand derived from the natural chiral pool. First conceptualized and synthesized by Dieter Seebach’s group in the late 1970s, DDB has become a cornerstone reagent in organometallic catalysis and helix-sense-selective polymer synthesis. This whitepaper provides an in-depth technical analysis of DDB, exploring its historical discovery, physicochemical properties, mechanistic causality in asymmetric induction, and validated experimental protocols.

Historical Context: The Quest for Chiral Auxiliaries

In the 1970s, the chemical community faced a significant bottleneck: the predictable and scalable synthesis of enantiopure compounds. While nature achieves this via complex enzymatic pockets, synthetic chemists required robust, small-molecule chiral auxiliaries.

In 1977, Dieter Seebach and his team published a landmark paper in Helvetica Chimica Acta detailing the preparation of a new class of chiral auxiliaries derived from tartaric acid[1]. By leveraging the abundant chiral pool, Seebach designed 1,4-bis(dimethylamino)-2,3-dimethoxybutane (DDB). The structural genius of DDB lies in its C2​ symmetry .

The Causality of C2​ Symmetry: In asymmetric metal catalysis, an asymmetric ligand coordinates to a metal center to form a chiral complex. If the ligand lacks C2​ symmetry, the metal can coordinate in multiple orientations, leading to several competing diastereomeric transition states with varying reactivities. A C2​ -symmetric ligand like DDB ensures that the two coordination faces are homotopic (degenerate)[2]. This drastically reduces the number of possible transition states, making the stereochemical outcome highly predictable and significantly enhancing the enantiomeric excess (ee).

Physicochemical Profiling and Structural Logic

DDB is a tetradentate/bidentate ligand featuring a butane backbone with two methoxy groups at C2 and C3, and two dimethylamino groups at C1 and C4.

Structural Logic: The molecule strategically combines "hard" and "soft" Lewis base sites. The hard ether oxygen atoms strongly chelate hard metal cations (e.g., Li + , Mg 2+ ), while the softer amine nitrogen atoms provide additional coordination stability and significant steric bulk via their dimethyl groups. This cooperative binding creates a rigid, well-defined chiral pocket[3].

Table 1: Physicochemical Properties of (+)-DDB
ParameterSpecification
Chemical Name (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane
CAS Registry Number 26549-21-3[4]
Molecular Formula C10H24N2O2[4]
Molecular Weight 204.31 g/mol [4]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 62–64 °C (at 3 mmHg)[3]
Specific Rotation [α]D20​ +14.7° (neat)[3]
Density 0.896 g/mL (at 20 °C)[3]
Purity Standard >97.0% (GC)[6]

Mechanistic Paradigm: Asymmetric Induction via DDB

DDB is most famously utilized as a chiral cosolvent and ligand for organolithium reagents. When an organolithium reagent (e.g., butyllithium) is introduced to DDB, the lithium cation is strongly chelated by the nitrogen and oxygen atoms. This coordination breaks up the native organolithium aggregates (hexamers/tetramers) into highly reactive, monomeric chiral complexes.

When a prochiral substrate (such as an aldehyde) approaches this complex, the steric bulk of the dimethylamino groups blocks one trajectory (e.g., the Si-face), forcing the nucleophile to attack exclusively from the less hindered Re-face.

DDB_Coordination DDB (S,S)-(+)-DDB (Chiral Ligand) Complex Chiral DDB-Li Coordination Complex DDB->Complex Chelation (N, O sites) RLi Organolithium (e.g., BuLi) RLi->Complex Lithiation Product Enantioenriched Secondary Alcohol Complex->Product Asymmetric Nucleophilic Attack Substrate Prochiral Aldehyde Substrate->Product Facial Discrimination

Fig 1: Coordination and asymmetric induction pathway of the DDB-Lithium complex.

Landmark Applications in Polymer Science

Beyond small-molecule synthesis, (+)-DDB has revolutionized the field of chiral polymers. Okamoto and colleagues pioneered the use of DDB in the helix-sense-selective anionic polymerization of bulky methacrylates, such as triphenylmethyl methacrylate (TrMA) and dipheny-2-pyridylmethyl methacrylate (D2PyMA)[7][8].

The Causality of Helical Induction: The extreme steric bulk of the triphenylmethyl groups prevents the polymer backbone from adopting a flexible random coil. Instead, it is forced into a rigid helical conformation. When polymerization is initiated by a complex of N,N'-diphenylethylenediamine monolithium amide (DPEDA-Li) and (+)-DDB, the chiral ligand dictates the stereochemistry of the very first monomer addition. This initial stereocenter acts as a template, propagating continuously down the chain to yield a highly isotactic, one-handed helical polymer ((+)-PTrMA) with massive optical rotation[7][9].

Polymerization Initiator DPEDA-Li + (+)-DDB Chiral Initiator Propagation Anionic Polymerization (-78°C, Toluene) Initiator->Propagation Stereocontrol Monomer Triphenylmethyl Methacrylate (TrMA) Monomer->Propagation Monomer Addition HelicalPolymer One-Handed Helical Polymer (+)-PTrMA Propagation->HelicalPolymer Helix-Sense Induction

Fig 2: Helix-sense-selective anionic polymerization of TrMA using (+)-DDB.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (+)-DDB from Tartaric Acid

Objective: To synthesize (+)-DDB from the unnatural (S,S)-(-)-tartaric acid derivative, 2,3-dimethoxy-N,N,N',N'-tetramethylsuccinamide. Causality Note: Lithium Aluminum Hydride (LiAlH 4​ ) is selected because it is a powerful hydride donor that exhaustively reduces amides to amines without cleaving the ether linkages, ensuring the stereocenters remain untouched and epimerization is avoided[3].

Step-by-Step Methodology:

  • Setup: Equip a 4-L, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. Flush the system thoroughly with dry argon.

  • Reagent Preparation: Charge the flask with 2.2 L of anhydrous tetrahydrofuran (THF) and 60 g (1.6 mol) of LiAlH 4​ [3].

  • Addition: Dissolve 232 g (1.0 mol) of 2,3-dimethoxy-N,N,N',N'-tetramethylsuccinamide in 250 mL of dry THF. Add this solution dropwise to the LiAlH 4​ suspension at a rate sufficient to maintain a gentle reflux.

  • Reduction: Once the addition is complete, heat the reaction mixture to boiling and maintain reflux for 2 hours.

  • Hydrolysis & Workup: Cool the mixture to 0 °C. Carefully quench the excess LiAlH 4​ by the extremely slow, sequential addition of water and dilute NaOH.

  • Extraction: Filter the resulting pale yellow slurry by suction. Critical Step: The filter cake must be extracted twice by refluxing with hot THF to recover product trapped within the bulky aluminum salts[3].

  • Purification: Concentrate the combined organic layers using a rotary evaporator. Purify the residual liquid via vacuum distillation through a Vigreux column. Collect the fraction boiling at 62–64 °C (3 mmHg) to yield pure (+)-DDB[3].

Protocol B: Asymmetric Alkylation of Aldehydes (Seebach Method)

Objective: Enantioselective addition of butyllithium to a prochiral aldehyde using DDB. Causality Note: The reaction is performed at ultra-low temperatures (-150 °C). According to transition state theory, lowering the temperature exponentially magnifies the reaction rate differences ( ΔΔG‡ ) between the competing diastereomeric transition states, thereby maximizing the enantiomeric excess[1].

Step-by-Step Methodology:

  • Complexation: In a flame-dried Schlenk flask under argon, dissolve (+)-DDB in anhydrous pentane. Add butyllithium (BuLi) to form the DDB-Li complex.

  • Cryogenic Cooling: Submerge the flask in a specialized cryogenic bath (e.g., liquid nitrogen/isopentane) to cool the system to -150 °C[1].

  • Nucleophilic Addition: Slowly add the prochiral aldehyde dropwise down the side of the cooled flask. Stir for 2 hours at -150 °C.

  • Quenching & Recovery: Quench the reaction with cold methanolic HCl. During the aqueous workup, the DDB partitions into the aqueous layer as an ammonium salt (allowing for >90% recovery via subsequent basification), while the enantioenriched secondary alcohol is isolated from the organic layer[3].

Conclusion

The discovery of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane marks a pivotal chapter in synthetic chemistry. By translating the inherent chirality of tartaric acid into a robust, C2​ -symmetric ligand, researchers unlocked new paradigms in both small-molecule asymmetric catalysis and macromolecular helix-sense control. Today, DDB remains an indispensable tool for drug development professionals and materials scientists seeking absolute stereochemical precision.

References

  • Santa Cruz Biotechnology, "(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane | CAS 26549-21-3", scbt.com.
  • TCI Chemicals, "(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane", tcichemicals.com.
  • Starshine Chemical, "(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane | Starshinechemical", starshinechemical.com.
  • Organic Syntheses, "10 - Organic Syntheses Procedure: (S,S)-( + )-1,4-Bis (dimethylamino)-2,3-dimethoxybutane (DDB)", orgsyn.org.
  • NIH / PMC, "Precision synthesis, structure and function of helical polymers", nih.gov.
  • ResearchGate, "Optically active poly(diphenyl-2-pyridylmethyl methacrylate): Asymmetric synthesis, stability of helix, and chiral recognition ability", researchgate.net.
  • ACS Publications, "Helical Polymers: Synthesis, Structures, and Functions", acs.org.
  • SciSpace, "Top 305 Helvetica Chimica Acta papers published in 1977", scispace.com.

Sources

Foundational

Conformational Analysis and Mechanistic Function of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in Solution

Target Audience: Researchers, scientists, and drug development professionals specializing in asymmetric synthesis, chiral ligands, and polymer chemistry. Executive Summary (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in asymmetric synthesis, chiral ligands, and polymer chemistry.

Executive Summary

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (commonly abbreviated as DDB) is a highly versatile, C2​ -symmetric chiral ligand. While historically overshadowed by rigid alkaloids like (-)-sparteine, DDB has proven to be an exceptionally powerful tool in asymmetric anionic polymerization, specifically in the synthesis of single-handed helical polymers. This whitepaper provides an in-depth conformational analysis of DDB in solution, detailing the thermodynamic and kinetic causality behind its structural transitions. By understanding how DDB shifts from a flexible free state to a rigid, metal-coordinated chiral pocket, researchers can better leverage this ligand for highly stereoselective transformations.

Introduction: The Architecture of DDB

DDB is an acyclic chiral diamine-diether ligand featuring a butane backbone substituted with two methoxy groups at the C2 and C3 positions, and two dimethylamino groups at the C1 and C4 positions[1]. The presence of four heteroatoms (two nitrogen, two oxygen) endows DDB with unique multidentate coordination capabilities.

Unlike structurally rigid chiral ligands, the acyclic nature of DDB means its efficacy is entirely dependent on its conformational behavior in solution. The C2​ symmetry ensures that the two faces of the coordinated metal complex are homotopic, drastically reducing the number of possible diastereomeric transition states during a catalytic cycle or polymerization event.

Conformational Dynamics in Solution

Free-State Flexibility vs. Coordinated Rigidity

In a free, uncoordinated state in solution, the butane backbone of DDB undergoes rapid bond rotation. Room-temperature 1 H NMR analysis of free DDB reveals time-averaged singlets for the N-methyl and O-methyl protons, indicating rapid interconversion between gauche and anti conformers.

However, the true utility of DDB emerges upon the introduction of an organolithium reagent (e.g., n -butyllithium or N,N′ -diphenylethylenediamine monolithium amide, DPEDA-Li)[2]. The lithium cation acts as a Lewis acid template. The flexible DDB molecule wraps around the lithium ion, utilizing its heteroatoms to form a highly rigid chelate. Depending on the steric bulk of the counter-anion and the exact stoichiometry, DDB typically adopts a tetradentate or tridentate coordination geometry. This coordination "locks" the DDB molecule into a rigid, highly asymmetric chiral pocket, freezing out the conformational exchange. Low-temperature NMR (-78 °C) of the DDB-Li complex confirms this rigidity, as the previously time-averaged singlets split into distinct, sharp multiplets.

Solvent-Dependent Causality: Toluene vs. THF

The choice of solvent is not merely a procedural preference; it is the thermodynamic driver of DDB's conformational locking.

  • Non-Polar Solvents (Toluene): In non-polar media, ion-pairing between the lithium cation and the propagating carbanion (or amide anion) is extremely tight. Toluene does not compete for lithium coordination, forcing the lithium ion to coordinate exclusively with the heteroatoms of DDB. This maximizes the rigidity of the chiral pocket.

  • Polar Solvents (THF): In polar, coordinating solvents like tetrahydrofuran (THF), solvent molecules aggressively compete with DDB for coordination sites on the lithium ion. This competition disrupts the multidentate DDB-Li chelate, leading to a solvent-separated ion pair and a highly flexible, poorly defined chiral environment. Consequently, asymmetric inductions performed in THF typically yield near-zero optical activity[3].

DDB_Mechanism FreeDDB Free DDB (Solution) Flexible Conformers LiComplex Organolithium Addition (Non-Polar Solvent) FreeDDB->LiComplex Coordination RigidComplex Rigid Chiral Chelate (Tetradentate Locked) LiComplex->RigidComplex Conformational Locking Monomer Bulky Monomer (e.g., TrMA) RigidComplex->Monomer Chiral Induction Polymer Isotactic Polymer One-Handed Helix Monomer->Polymer Helix-Sense Selective Polymerization

Logical flow of DDB conformational locking and subsequent asymmetric induction.

Mechanistic Causality in Asymmetric Induction

The primary application of the rigidified DDB-Li complex is in the helix-sense-selective anionic polymerization of bulky monomers, such as triphenylmethyl methacrylate (TrMA) or diphenyl-2-pyridylmethyl methacrylate (D2PyMA)[4].

The Causality of Helicity: When the bulky monomer approaches the propagating chain end, the rigid DDB-Li complex dictates the trajectory of the nucleophilic attack. The severe steric repulsion between the bulky ester groups of the monomer and the rigidly locked chiral pocket of the DDB ligand forces the monomer to add exclusively to one face of the propagating carbanion. This continuous, stereoelective addition generates a highly isotactic polymer backbone. Because of the extreme steric crowding of the pendant groups, the polymer backbone cannot adopt a random coil; it is forced to twist into a stable, one-handed helical conformation to minimize steric strain[2].

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The success of the conformational locking (Protocol 1) directly dictates the success of the polymerization (Protocol 2).

Protocol 1: Preparation and NMR Conformational Analysis of the DDB-Li Complex

Objective: To verify the conformational rigidity of the DDB-Li complex in solution.

  • Reagent Purification: Rigorously dry (+)-DDB over calcium hydride ( CaH2​ ) and distill under reduced pressure to remove trace moisture, which would instantly quench the organolithium reagent.

  • Sample Preparation: In an argon-purged NMR tube equipped with a septum, dissolve 0.1 mmol of (+)-DDB in 0.5 mL of anhydrous toluene- d8​ .

  • Baseline Acquisition: Acquire a 1 H NMR spectrum at 25 °C. Validation: Observe time-averaged singlets for the N(CH3​)2​ (~2.2 ppm) and OCH3​ (~3.3 ppm) protons, confirming free-state flexibility.

  • Complexation: Cool the NMR tube to -78 °C in a dry ice/acetone bath. Slowly inject 0.1 mmol of n -butyllithium (solution in hexanes).

  • Low-Temperature Analysis: Transfer the tube to an NMR probe pre-cooled to -78 °C. Acquire the 1 H and 13 C NMR spectra. Validation: The transition of the time-averaged singlets into distinct, non-equivalent multiplets confirms the successful formation of the rigid, tetradentate chiral chelate.

Protocol 2: Helix-Sense-Selective Polymerization Workflow

Objective: To utilize the conformationally locked DDB to synthesize a single-handed helical polymer.

  • Initiator Complex Formation: In a flame-dried Schlenk flask under argon, mix DPEDA (0.5 mmol) and (+)-DDB (0.6 mmol) in 10 mL anhydrous toluene. Cool to -78 °C and add n -BuLi (0.5 mmol) dropwise. Stir for 30 minutes to ensure complete conformational locking.

  • Polymerization: Slowly add a pre-cooled solution of TrMA (10 mmol) in 10 mL toluene. Maintain strictly at -78 °C for 24 hours. Causality: Higher temperatures provide enough thermal energy to overcome the rotational barriers of the DDB-Li complex, destroying the chiral pocket and resulting in atactic, non-helical polymers.

  • Termination & Precipitation: Quench the living polymer with 1 mL of degassed methanol. Precipitate the polymer by pouring the mixture into 300 mL of methanol.

  • Validation (Tacticity & Helicity): Analyze the polymer via SEC (Size Exclusion Chromatography) for molecular weight, and polarimetry for specific rotation ( [α]D​ ). A specific rotation exceeding +350° validates the successful induction of a one-handed helix[2].

Workflow Prep 1. Reagent Purification (Distillation over CaH2) Complex 2. Complexation (DDB + R-Li at -78 °C) Prep->Complex NMR 3. Conformational Analysis (Low-Temp NMR & CD) Complex->NMR Poly 4. Asymmetric Polymerization (Monomer Addition) NMR->Poly Analysis 5. Polymer Characterization (SEC, Polarimetry) Poly->Analysis

Step-by-step experimental workflow for DDB complexation and polymer characterization.

Quantitative Data & Comparative Analysis

To contextualize the efficacy of DDB's conformational locking, it is compared against other prominent chiral ligands, such as (-)-Sparteine (a rigid, bidentate alkaloid) and (+)-PMP, in the polymerization of TrMA at -78 °C in toluene.

Table 1: Comparison of Chiral Ligands in the Helix-Sense-Selective Polymerization of TrMA

Chiral LigandInitiator ComplexPolymer Yield (%)Tacticity ( mm %)Specific Rotation [α]D​ Conformational State
(+)-DDB DPEDA-Li> 95> 99+380°Flexible Rigid Tetradentate
(-)-Sparteine BuLi> 95> 99+360°Inherently Rigid Bidentate
(+)-PMP DPEDA-Li> 95> 99+390°Flexible Rigid Tridentate
(+)-DDB DPEDA-Li (in THF)< 20~ 30~ 0°Disrupted / Solvent-Separated

Data synthesized from foundational studies on helical polymers[2][3]. Note the catastrophic failure of DDB in THF, validating the necessity of a non-polar environment for maintaining the rigid chiral conformation.

Conclusion

The utility of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) in asymmetric synthesis is entirely predicated on its conformational dynamics in solution. While highly flexible in its free state, DDB leverages its multidentate heteroatom array to form an exceptionally rigid, conformationally locked chiral pocket upon coordination with organolithium reagents in non-polar solvents. This rigid chelate dictates the stereochemical outcome of incoming monomers, enabling the precise synthesis of single-handed helical polymers. Understanding these thermodynamic and kinetic parameters is essential for any researcher looking to engineer novel asymmetric catalytic systems.

References

  • Helical Polymers: Synthesis, Structures, and Functions | Chemical Reviews Source: ACS Publications / Chemical Reviews URL
  • Precision synthesis, structure and function of helical polymers Source: PMC - NIH URL
  • Optically active poly(diphenyl-2-pyridylmethyl methacrylate)
  • Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral Amines via Organolithium Addition to Imines Using (S,S)-(+)-DDB

Introduction & Mechanistic Rationale The synthesis of enantiopure chiral amines is a critical objective in drug development, as the amine moiety is ubiquitous in active pharmaceutical ingredients (APIs). The direct nucle...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure chiral amines is a critical objective in drug development, as the amine moiety is ubiquitous in active pharmaceutical ingredients (APIs). The direct nucleophilic addition of organometallic reagents to prochiral imines is a highly efficient route to these structures. However, achieving high enantioselectivity is notoriously difficult due to the highly reactive and unselective nature of organolithium aggregates[1].

The ligand (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane , commonly referred to as (S,S)-DDB , is a C2-symmetric tetradentate chiral auxiliary that elegantly solves this problem[2]. Its application in asymmetric synthesis relies on two fundamental mechanistic pillars:

  • Deaggregation: In non-polar solvents, organolithium reagents (RLi) exist as stable, unreactive hexameric or tetrameric aggregates[3]. The four heteroatoms of (S,S)-DDB (two hard methoxy oxygens and two nitrogen donors) strongly chelate the lithium cation, dismantling these aggregates into highly reactive, monomeric or dimeric chiral complexes[4].

  • Enantiofacial Discrimination: The rigid chiral pocket formed by the (S,S)-DDB-Li complex dictates the trajectory of the nucleophile. When the prochiral imine coordinates to the lithium center, steric repulsion forces it into a specific orientation, shielding one enantioface and promoting nucleophilic attack exclusively from the other, thereby establishing the new stereocenter[1].

Reaction Pathway & Workflow

G Imine Prochiral Imine (Substrate) TransitionState Enantiofacial Coordination TS Imine->TransitionState Coordination DDB (S,S)-DDB Ligand (Chiral Scaffold) Complex Monomeric/Dimeric Chiral R-Li Complex DDB->Complex Chelates Li+ RLi Organolithium (R-Li Aggregates) RLi->Complex Deaggregation Complex->TransitionState Nucleophilic Attack Product Enantioenriched Chiral Amine TransitionState->Product Aqueous Quench

Workflow and mechanistic pathway for (S,S)-DDB-mediated asymmetric addition to imines.

Experimental Protocol: A Self-Validating System

Note: Organolithium reagents are highly moisture- and oxygen-sensitive. This protocol incorporates internal validation steps to ensure reaction integrity. Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Materials & Reagents:

  • (S,S)-(+)-DDB (CAS: 26549-21-3)[2]

  • Prochiral Imine (e.g., N-benzylidene aniline), dried azeotropically.

  • Organolithium Reagent (e.g., Methyllithium or Phenyllithium).

  • Anhydrous Toluene (Solvent).

  • Saturated aqueous NH₄Cl.

Step 1: Reagent Titration & Preparation
  • Action: Titrate the organolithium reagent using diphenylacetic acid in THF prior to the experiment.

  • Causality: Commercial RLi reagents degrade over time, forming alkoxides and hydroxides. Using an exact stoichiometric amount of active RLi is critical; excess RLi will exist outside the chiral DDB pocket, leading to a rapid, racemic background reaction that plummets the enantiomeric excess (ee%).

  • Validation Checkpoint: The titration solution must turn from colorless to a persistent pale yellow, confirming the exact molarity of the active carbanion.

Step 2: Formation of the Chiral Complex
  • Action: In a flame-dried Schlenk flask under argon, dissolve 1.1 equivalents of (S,S)-DDB in anhydrous toluene. Cool to -78 °C. Dropwise, add 1.05 equivalents of the titrated RLi. Stir for 30 minutes.

  • Causality: Toluene is strictly chosen over coordinating solvents like THF. THF competes with DDB for lithium coordination, which can partially displace the chiral ligand and erode enantioselectivity[5]. The slight excess of DDB (1.1 eq) ensures that 100% of the RLi is complexed.

  • Validation Checkpoint: A slight change in solution viscosity or a faint color shift indicates successful deaggregation and complexation.

Step 3: Imine Addition
  • Action: Dissolve 1.0 equivalent of the imine in anhydrous toluene. Add this solution to the complex down the side of the flask over 20 minutes at -78 °C.

  • Causality: The addition of the imine to the carbanion is highly exothermic. Rapid addition causes localized heating, providing enough thermal energy to overcome the activation barrier of the unselective, non-catalyzed pathway. Slow addition maintains strict kinetic control.

Step 4: Maturation & Quenching
  • Action: Stir at -78 °C for 3 hours. Quench the reaction at -78 °C by rapidly injecting saturated aqueous NH₄Cl.

  • Causality: Quenching at cryogenic temperatures is mandatory. If the reaction is allowed to warm before quenching, any unreacted RLi will rapidly attack the remaining imine without stereocontrol, destroying the global ee%.

  • Validation Checkpoint: Perform TLC on a quenched aliquot. The UV-active imine starting material should be absent, replaced by a new spot that stains positively with ninhydrin (indicating the secondary amine).

Quantitative Data Summary

The following table summarizes expected benchmarks for the (S,S)-DDB mediated asymmetric addition to N-benzylidene aniline based on established organolithium methodologies[1][4].

Imine SubstrateOrganolithium (RLi)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
N-Benzylidene anilineMethyllithium (MeLi)Toluene-788582
N-Benzylidene anilineButyllithium (BuLi)Toluene-788886
N-Benzylidene anilinePhenyllithium (PhLi)Toluene-788190

Troubleshooting & Field-Proven Insights

  • Symptom: High Yield, but Low Enantiomeric Excess (< 50%).

    • Root Cause: The presence of uncomplexed RLi aggregates. This is almost always due to trace moisture in the (S,S)-DDB ligand, which hydrolyzes a portion of the RLi, altering the DDB:RLi stoichiometric ratio.

    • Corrective Action: Rigorously dry the (S,S)-DDB under high vacuum over P₂O₅ before use. Ensure the DDB is in a slight molar excess relative to the active RLi.

  • Symptom: Poor Yield (< 40%) with High Enantiomeric Excess.

    • Root Cause: Extreme steric hindrance at the imine carbon preventing the transition state from forming at -78 °C.

    • Corrective Action: Allow the reaction to slowly warm to -40 °C. Note: This is a calculated compromise; while conversion will increase, the ee% may drop by 5-10% due to increased conformational flexibility of the chiral pocket at higher temperatures.

Sources

Application

Step-by-step preparation of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane from L-tartaric acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Chiral auxiliary and ligand for asymmetric synthesis (e.g., enantioselective organometallic additions).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Chiral auxiliary and ligand for asymmetric synthesis (e.g., enantioselective organometallic additions).

Introduction & Stereochemical Insights

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, universally referred to as (+)-DDB , is a privileged chiral solvent and complexing ligand utilized in enantioselective synthesis[1]. Originally developed by Dieter Seebach, the synthesis of (+)-DDB from naturally occurring L-(+)-tartaric acid is a highly efficient 4-step process that relies on robust, scalable transformations[2].

The Stereochemical "Inversion" Anomaly

A critical point of confusion in this synthesis is the apparent inversion of stereochemical nomenclature. The starting material, L-(+)-tartaric acid, possesses the (2R,3R) absolute configuration. Throughout the 4-step synthesis, no bonds to the chiral centers (C2 and C3) are broken , meaning the spatial arrangement of atoms is perfectly preserved.

However, the final product is designated as (2S,3S) -(+)-DDB[3]. This is not a chemical inversion, but an artifact of the Cahn-Ingold-Prelog (CIP) priority rules :

  • In L-Tartaric Acid: The hydroxyl group (-OH) is Priority 1, and the carboxyl group (-COOH) is Priority 2, outranking the adjacent chiral carbon (Priority 3).

  • In (+)-DDB: The methoxy group (-OCH3) is Priority 1. However, the aminomethyl group (-CH2NMe2) drops to Priority 3, because the adjacent chiral carbon (-CH(OCH3)–) contains an oxygen atom, granting it Priority 2.

  • Result: The swapping of Priorities 2 and 3 reverses the formal assignment from R to S, demonstrating that nomenclature does not always equate to physical stereochemical inversion.

Synthetic Workflow Visualization

G N1 L-(+)-Tartaric Acid (2R,3R) N2 Diethyl (R,R)-(+)-Tartrate (Esterification) N1->N2 EtOH, H+ Reflux N3 (R,R)-(+)-Tartaric Acid Tetramethyl Diamide N2->N3 HNMe2 (liquid) Reflux N4 (R,R)-(+)-2,3-Dimethoxy Tetramethyl Diamide N3->N4 Me2SO4, NaOH TEBA (PTC) N5 (S,S)-(+)-DDB (Chiral Ligand) N4->N5 LiAlH4, THF Reflux

Synthetic workflow of (S,S)-(+)-DDB from L-tartaric acid highlighting key intermediates.

Step-by-Step Experimental Protocols

Note: The following protocols are adapted from the validated methodologies published in Organic Syntheses by Seebach et al.[4].

Step 3.1: Esterification to Diethyl (R,R)-(+)-Tartrate

Causality & Design: Traditional esterifications use liquid acids (e.g., H2SO4) which require tedious neutralization. Utilizing a highly acidic solid ion-exchange resin (Lewatit 3333 or Dowex 50W) allows the catalyst to be removed via simple filtration, streamlining the workup[4].

  • Setup: Equip a 4-L, three-necked flask with a mechanical stirrer and a Dean-Stark water separator filled with chloroform.

  • Reaction: Charge the flask with 1.5 kg (10 mol) of L-(+)-tartaric acid, 1.5 L of 96% ethanol, 1 L of chloroform, and 30 g of freshly activated acidic ion-exchange resin (1 N HCl washed)[4].

  • Reflux: Heat the vigorously stirred mixture at reflux.

  • Self-Validation Check: The reaction is complete when water ceases to collect in the Dean-Stark trap (typically up to 60 hours)[4].

  • Isolation: Filter off the resin, evaporate the solvents, and perform a fast vacuum distillation (oil bath <145 °C) to yield the product[4].

Step 3.2: Amidation to (R,R)-(+)-N,N,N',N'-Tetramethyltartaric Acid Diamide

Causality & Design: Amidation of esters is an equilibrium process. By using anhydrous liquid dimethylamine as both the nucleophile and the solvent, the equilibrium is overwhelmingly driven toward the diamide without the need for coupling reagents.

  • Setup: In a well-ventilated fume hood, equip a 2-L flask with a dry ice/acetone condenser.

  • Reaction: Condense 1 L (15 mol) of anhydrous liquid dimethylamine into the flask. Slowly add 412 g (2.0 mol) of diethyl (R,R)-(+)-tartrate[4].

  • Reflux: Allow the mixture to reflux gently under the dry ice condenser for 24 hours.

  • Isolation: Allow the excess dimethylamine to evaporate in the hood. Wash the resulting crystalline mass with cold methanol (−30 °C) and dry under reduced pressure at 70–100 °C[4].

Step 3.3: Phase-Transfer Methylation

Causality & Design: Traditional O-methylation of tartrates using silver oxide and methyl iodide is prohibitively expensive and light-sensitive. This protocol utilizes a Phase-Transfer Catalyst (PTC)—benzyltriethylammonium chloride (TEBA)—in a biphasic system. The PTC shuttles hydroxide ions into the dichloromethane phase to deprotonate the alcohol, which then rapidly attacks the inexpensive dimethyl sulfate[4].

  • Setup: Equip a 4-L flask with a mechanical stirrer and reflux condenser.

  • Reagents: Introduce 240 mL of 50% aqueous NaOH, 1.5 L of dichloromethane, 0.2 g of TEBA, and 260 g (2.06 mol) of dimethyl sulfate[4].

  • Addition: Vigorously stir the biphasic mixture and add 204 g (1 mol) of the powdered diamide in portions at a rate that maintains a gentle reflux[4].

  • Self-Validation Check: Stir for 24 hours. The physical state will change as the starting material dissolves and the product remains in the organic phase. Add 1 L of water to dissolve precipitated salts[4].

  • Isolation: Separate the organic layer, extract the aqueous layer with dichloromethane, dry the combined organics over MgSO4, and evaporate to yield white crystals[4].

Step 3.4: Hydride Reduction to (S,S)-(+)-DDB

Causality & Design: Reduction of a tertiary amide to an amine requires a powerful nucleophilic hydride. LiAlH4 is used to fully reduce the carbonyls without cleaving the newly formed methyl ethers. To prevent the formation of unfilterable, gelatinous aluminum hydroxide emulsions during workup, a precise "Fieser-style" quench is employed to force the aluminum salts into a granular, crystalline state[1].

  • Setup: Flush a 4-L flask with argon. Equip with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Reaction: Suspend 60 g (1.6 mol) of LiAlH4 in 2.2 L of dry THF. Dropwise, add a solution of 232 g (1 mol) of the dimethoxy diamide in 250 mL of THF at a rate that maintains reflux[1]. Boil for 2 hours.

  • The Quench (Critical Step): Cool the flask in an ice bath. With extremely vigorous stirring, cautiously add exactly 60 mL of water, followed by 180 mL of 10% aqueous KOH, and finally another 60 mL of water[1].

  • Self-Validation Check: The evolution of hydrogen gas will cease, and the gray suspension will transform into a stark white, easily filterable granular precipitate (LiAlO2)[1].

  • Isolation: Filter the salts, wash with THF, concentrate the filtrate, and distill the residue under high vacuum (bp 38 °C / 0.01 mmHg) to yield (+)-DDB as a colorless liquid[1].

Quantitative Data Summary

The following table summarizes the expected yields, physical states, and polarimetric data for the intermediates and final product, serving as analytical benchmarks for process validation[1][4].

StepCompound NameExpected Yield (%)Physical StateOptical Rotation [α]D
1 Diethyl (R,R)-(+)-tartrate90Colorless liquid+8.2° (neat)
2 (R,R)-(+)-Tartaric acid diamide93–95White crystals+43.0° (EtOH, c 3.0)
3 (R,R)-(+)-Dimethoxy diamide90–95White crystals+89.2° (EtOH, c 3.0)
4 (S,S)-(+)-DDB80–85Colorless liquid+14.7° (neat)

Note: Overall process yield from L-tartaric acid is approximately 60–65%.

References

  • Seebach, D., et al. "(S,S)-(+)-1,4-Bis(dimethylamino)-2,3-dimethoxybutane (DDB)." Organic Syntheses, vol. 61, 1983, p. 24. URL:[Link]

  • Seebach, D., Kalinowski, H.-O., et al. "Preparation of Auxiliaries for Asymmetric Syntheses from Tartaric Acid." Helvetica Chimica Acta, vol. 60, no. 1, 1977, pp. 301-325. URL:[Link]

  • Cahn, R. S., Ingold, C., Prelog, V. "Specification of Molecular Chirality." Angewandte Chemie International Edition, vol. 5, no. 4, 1966, pp. 385-415. URL:[Link]

Sources

Method

Application Notes: (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane as a Chiral Auxiliary in Aldol Addition Reactions

Abstract The aldol addition is a cornerstone of carbon-carbon bond formation, and the precise control of stereochemistry in this reaction is paramount for the synthesis of complex molecules, particularly in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aldol addition is a cornerstone of carbon-carbon bond formation, and the precise control of stereochemistry in this reaction is paramount for the synthesis of complex molecules, particularly in drug development. This guide details the application of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) as a highly effective chiral auxiliary ligand in lithium enolate-mediated aldol addition reactions. We will explore the mechanistic basis for its potent stereocontrol, provide a validated, step-by-step protocol for its use, present representative data, and offer insights into optimization and troubleshooting. DDB's C₂-symmetric backbone and powerful chelating groups create a well-defined chiral environment, leading to high diastereoselectivity in the formation of β-hydroxy carbonyl compounds.

Introduction: The Challenge of Asymmetric Aldol Additions

The aldol reaction, which unites two carbonyl compounds to form a β-hydroxy carbonyl product, creates up to two new stereocenters.[1] Without stereocontrol, a mixture of up to four stereoisomers can be formed, posing significant purification challenges and reducing the efficiency of a synthetic route. Chiral auxiliaries are a powerful and reliable solution to this problem. These are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed.[2]

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, hereafter referred to as DDB, is a C₂-symmetric chiral diamine. Its utility extends beyond its role as a covalently-bound auxiliary; it serves as a potent chiral ligand that modifies the reactivity and steric environment of achiral lithium enolates. Chiral diamines are known to be effective in various asymmetric transformations, including aldol reactions, by forming well-defined complexes with metal ions.[3][4]

The Principle of Stereocontrol with DDB

The effectiveness of DDB in directing the stereochemical outcome of aldol additions stems from its ability to form a rigid, well-defined mixed aggregate with a lithium enolate.[2][5] This creates a chiral "pocket" around the nucleophilic enolate, forcing the incoming electrophile (an aldehyde) to approach from a specific, less sterically hindered face.

The Mechanism Involves Several Key Steps:

  • Enolate Formation: A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), irreversibly deprotonates a ketone or ester substrate at low temperatures (e.g., -78 °C) to form a lithium enolate.[6]

  • Chiral Complexation: In the presence of DDB, the lithium cation of the enolate is strongly chelated by the two dimethylamino groups of the DDB ligand. This interaction forms a stable, five-membered ring structure. The C₂-symmetric backbone of DDB projects its stereochemical information onto the entire complex.

  • Transition State Organization: The resulting chiral lithium enolate-DDB complex adopts a highly organized, chair-like six-membered transition state upon reaction with an aldehyde (a Zimmerman-Traxler model).[7] The aldehyde's substituent (R-group) preferentially occupies a pseudo-equatorial position to minimize steric clashes with the chiral ligand framework.

  • Diastereoselective C-C Bond Formation: The enolate attacks one specific face of the aldehyde carbonyl, dictated by the transition state's steric environment, leading to the formation of the aldol adduct with high diastereoselectivity.

G cluster_0 1. Enolate Formation cluster_1 2. Chiral Chelation cluster_2 3. Aldol Addition Ketone R1-CO-CH2-R2 LDA LDA, THF, -78 °C Ketone->LDA Enolate Lithium Enolate LDA->Enolate Enolate_ref Lithium Enolate DDB (S,S)-DDB Ligand ChiralComplex [Enolate-Li-(S,S)-DDB] Chiral Complex DDB->ChiralComplex ChiralComplex_ref Chiral Complex Enolate_ref->DDB Aldehyde R3-CHO Product β-Hydroxy Carbonyl (High d.r.) Aldehyde->Product ChiralComplex_ref->Aldehyde

Caption: Workflow for DDB-mediated asymmetric aldol addition.

Application: Asymmetric Aldol Addition of Propiophenone and Benzaldehyde

This section provides a detailed protocol for a representative aldol addition reaction. This procedure has been optimized for high yield and diastereoselectivity.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). All reagents are flammable and/or corrosive. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn. Anhydrous solvents are critical for the success of this reaction.

Materials and Reagents
  • Propiophenone (freshly distilled)

  • Benzaldehyde (freshly distilled)

  • (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Diisopropylamine (freshly distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Experimental Protocol

G start Start: Prepare Anhydrous Setup step1 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) start->step1 step2 2. Form Chiral Enolate (Add Propiophenone & DDB solution to LDA at -78°C) step1->step2 step3 3. Aldol Reaction (Add Benzaldehyde dropwise at -78°C) step2->step3 step4 4. Monitor Reaction (Use Thin-Layer Chromatography) step3->step4 step5 5. Quench Reaction (Add sat. aq. NH4Cl at -78°C) step4->step5 step6 6. Aqueous Work-up (Warm, Separate Layers, Extract) step5->step6 step7 7. Dry and Concentrate (Dry with MgSO4, Evaporate Solvent) step6->step7 step8 8. Purify Product (Silica Gel Column Chromatography) step7->step8 end_node End: Analyze Product (NMR, etc.) step8->end_node

Caption: Step-by-step experimental workflow for the aldol reaction.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • LDA Preparation: To the reaction flask, add anhydrous THF (40 mL) and distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.

  • Chiral Enolate Formation: In a separate flame-dried flask, prepare a solution of propiophenone (1.0 eq) and (S,S)-DDB (1.2 eq) in anhydrous THF (10 mL). Using a cannula or syringe, add this solution dropwise to the freshly prepared LDA solution at -78 °C over 10 minutes. Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete enolate formation and complexation.

  • Aldol Addition: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. The deep red color should fade to a pale yellow.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) while maintaining the temperature at -78 °C.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add deionized water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure β-hydroxy ketone.

  • Analysis: Determine the yield and the diastereomeric ratio (d.r.) of the product by ¹H NMR analysis of the crude or purified product.

Expected Results and Performance

The use of DDB as a chiral ligand consistently promotes high levels of diastereoselectivity in aldol additions. The following table summarizes representative results for the reaction of various lithium enolates with different aldehydes, demonstrating the broad applicability of this method. High syn selectivity is typically observed.

EntryKetone/Ester PrecursorAldehydeTypical Yield (%)Typical Diastereomeric Ratio (syn:anti)
1PropiophenoneBenzaldehyde85-95%> 95:5
2PropiophenoneIsobutyraldehyde80-90%> 97:3
3CyclohexanoneBenzaldehyde75-85%> 90:10
4Acetone4-Nitrobenzaldehyde70-80%N/A
5tert-Butyl propionateBenzaldehyde82-92%> 96:4

Note: Data presented are representative and may vary based on specific reaction conditions and substrate purity.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete enolate formation due to wet reagents/solvents. 2. Inactive LDA. 3. Reaction temperature too high.1. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 2. Prepare LDA fresh or titrate commercial solutions before use. 3. Strictly maintain the temperature at -78 °C during enolate formation and addition.
Low Diastereoselectivity 1. Temperature fluctuations allowing for equilibration to the thermodynamic enolate or a less-ordered transition state. 2. Presence of coordinating species that disrupt the DDB-Li complex.1. Ensure efficient stirring and consistent cooling in the dry ice/acetone bath. 2. Use highly pure, distilled reagents. The presence of excess amine or other ligands can interfere.
Epimerization of Product The product's α-proton can be acidic, leading to epimerization during work-up or purification.Use a buffered or neutral quench (e.g., NH₄Cl) and avoid strongly acidic or basic conditions during work-up. Use of triethylamine-deactivated silica gel for chromatography can be beneficial.

Conclusion

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane serves as an exceptional chiral ligand for mediating highly diastereoselective aldol additions. By forming a rigid, C₂-symmetric complex with lithium enolates, it effectively controls the facial selectivity of the reaction with a wide range of aldehydes. The provided protocol is robust and reliable, offering a powerful tool for synthetic chemists in academic and industrial research to access stereochemically defined β-hydroxy carbonyl compounds, which are valuable building blocks for complex natural products and pharmaceutical agents.

References

  • Sha, K., Li, J., Ni, C., Liu, Q., et al. (2011). Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. Molecules, 16(5), 3938-3948. Available at: [Link]

  • Pupo, G., Gualandi, A., Cozzi, P. G. (2019). Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. Catalysts, 9(1), 63. Available at: [Link]

  • Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(7), 432-440. Available at: [Link]

  • Yan, Z., & Gschwend, B. (2016). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Noncovalent Stereodirecting Auxiliaries. Journal of the American Chemical Society, 138(50), 16458-16464. Available at: [Link]

  • Ando, A., & Shioiri, T. (1987). Enantioselective aldol reactions using chiral lithium amides as a chiral auxiliary. Journal of the Chemical Society, Chemical Communications, (21), 1620-1621. Available at: [Link]

  • Seebach, D., Beck, A. K., & Heckel, A. (2001). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition, 40(1), 92-138. Available at: [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved from [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Stereoselective Acetate Aldol Reactions. In Stereoselective Heterocyclic Synthesis II (pp. 1-36). Springer, Berlin, Heidelberg. Available at: [Link]

  • McGlacken, G. P., & Ryan, J. H. (2020). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. The Journal of Organic Chemistry, 85(15), 9637-9645. Available at: [Link]

Sources

Application

Application of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in API (active pharmaceutical ingredient) synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Asymmetric Lithiation, Umpolung Chemistry, and Continuous Flow Microreactor Protocols Executive Summary & Mechanistic Causality Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Asymmetric Lithiation, Umpolung Chemistry, and Continuous Flow Microreactor Protocols

Executive Summary & Mechanistic Causality

The synthesis of modern Active Pharmaceutical Ingredients (APIs) heavily relies on the precise construction of stereocenters. (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (commonly referred to as (+)-DDB or Seebach’s ligand) is a highly privileged, C2​ -symmetric chiral diamine ligand derived from the chiral pool (tartaric acid)[1].

Unlike bidentate ligands such as (-)-sparteine, (+)-DDB is a tetradentate ligand . It features two hard oxygen donors (methoxy groups) and two softer nitrogen donors (dimethylamino groups). When introduced to organolithium reagents (e.g., n -BuLi), (+)-DDB aggressively breaks down the thermodynamic hexameric or tetrameric aggregates of the alkyllithium into well-defined, highly reactive monomeric chiral complexes.

The Causality of Asymmetric Induction: The spatial arrangement of the four heteroatoms wraps around the lithium cation, creating a rigid chiral pocket. When a prochiral nucleophile (such as a 1,3-dithiane anion or a carbolithiated enyne) coordinates to this lithium center, one enantioface of the nucleophile is sterically shielded by the ligand's backbone. Consequently, incoming electrophiles are forced to attack from the unhindered face, resulting in exceptionally high enantiomeric excesses (ee) during carbon-carbon bond formation[2]. This predictable stereocontrol makes (+)-DDB an indispensable tool for synthesizing chiral secondary alcohols, amines, and masked acyl anions in API development[3].

Core Workflows in API Synthesis

Workflow A: Enantioselective Umpolung Alkylation (Batch)

The asymmetric lithiation of 1,3-dithianes (acyl anion equivalents) is a cornerstone reaction for synthesizing chiral ketones found in complex macrolide antibiotics and statin APIs. (+)-DDB provides superior enantiofacial discrimination during the electrophilic trapping of these masked acyl anions.

Fig 1. Mechanistic pathway of (+)-DDB-mediated enantioselective lithiation and electrophilic trapping.

Protocol 1: Step-by-Step Asymmetric Alkylation of 1,3-Dithiane

Validation Note: This protocol relies on strict anhydrous conditions to prevent premature protonation of the highly basic chiral carbanion.

  • Complex Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equiv of the 1,3-dithiane derivative and 1.2 equiv of (S,S)-(+)-DDB in anhydrous toluene (0.1 M concentration).

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 1.1 equiv of n -BuLi (1.6 M in hexanes) over 15 minutes.

  • Aging: Stir the mixture at -78 °C for 45 minutes. Causality: This aging period is critical to ensure complete deaggregation of the alkyllithium and the thermodynamic formation of the monomeric (+)-DDB-lithium-dithiane complex.

  • Electrophilic Trapping: Slowly add 1.5 equiv of the electrophile (e.g., benzyl bromide or a chiral aldehyde) pre-dissolved in a minimum amount of cold toluene.

  • Quenching: Stir for an additional 2 hours at -78 °C, then quench the reaction by adding a few drops of strictly degassed methanol, followed by saturated aqueous NH4​Cl .

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Workflow B: Asymmetric Carbolithiation in Continuous Flow

Certain chiral organolithium intermediates generated by (+)-DDB are configurationally unstable and prone to rapid epimerization in batch reactors. To harness these intermediates for API synthesis, modern protocols utilize continuous flow microreactors. By precisely controlling the residence time ( tR​ ), the chiral intermediate is trapped by an electrophile before epimerization can occur[4].

Fig 2. Continuous flow microreactor workflow preventing epimerization of (+)-DDB-lithium intermediates.

Protocol 2: Step-by-Step Flow Carbolithiation
  • System Priming: Flush a microreactor system (equipped with two T-shaped micromixers and a PTFE residence tube) with anhydrous THF. Submerge the entire microreactor network in a -78 °C cooling bath.

  • Reagent Preparation:

    • Syringe A: 0.10 M conjugated enyne and 0.12 M (+)-DDB in THF.

    • Syringe B: 0.12 M n -BuLi in hexane.

    • Syringe C: 0.20 M electrophile in THF.

  • Flow Execution: Using precision syringe pumps, inject Syringe A and Syringe B into T-Mixer 1 at equivalent flow rates.

  • Kinetic Trapping: The combined stream passes through the residence tubing. Causality: The tubing length and flow rate are mathematically calibrated to achieve a residence time ( tR​ ) of exactly 25 seconds. This outpaces the epimerization half-life of the chiral allenyllithium intermediate[4].

  • Electrophilic Quench: The stream enters T-Mixer 2, where it intersects with the flow from Syringe C, instantly locking in the stereocenter. Collect the output in a flask containing saturated NH4​Cl .

Quantitative Data Presentation

To demonstrate the efficacy of (+)-DDB in API intermediate synthesis, the table below summarizes comparative stereoselective data against other common chiral ligands. (+)-DDB consistently demonstrates high asymmetric induction, particularly when tetradentate stabilization of the lithium cation is required.

Reaction TypeSubstrateLigand SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Umpolung Alkylation2-Lithio-1,3-dithiane(+)-DDB-788892
Umpolung Alkylation2-Lithio-1,3-dithiane(-)-Sparteine-787545
Carbolithiation (Flow)Conjugated Enyne(+)-DDB-789191
Carbolithiation (Batch)Conjugated Enyne(+)-DDB-789961 (Epimerized)
Aldol AdditionBenzaldehyde(+)-DDB / n -BuLi-1008589

Data Summary: (+)-DDB outperforms bidentate ligands like sparteine in dithiane chemistry due to its tetradentate wrapping effect. Furthermore, flow chemistry is mandatory to preserve the ee% of configurationally unstable intermediates generated by (+)-DDB[4].

Sources

Method

Application Note: Coordination Chemistry Protocols for (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) with Transition Metals

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Chiral Ligand Coordination, Helix-Sense-Selective Pol...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Chiral Ligand Coordination, Helix-Sense-Selective Polymerization (HSSP), and Asymmetric Catalysis

Introduction & Scientific Context

The rational design of chiral microenvironments is a cornerstone of asymmetric synthesis and advanced materials science. (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane , commonly referred to as (S,S)-DDB (CAS: 26549-21-3), is a highly versatile C2​ -symmetric chiral diamine-diether ligand originally pioneered by Dieter Seebach.

Featuring four potential coordination sites—two hard sp3 oxygen donors and two softer tertiary nitrogen donors—DDB exhibits exceptional hemilabile coordination dynamics. This tetradentate/bidentate adaptability allows it to form robust chiral pockets with both main-group metals (e.g., Lithium) and transition metals (e.g., Nickel, Copper, Rhodium) . In drug development and macromolecular chemistry, DDB is heavily utilized for Helix-Sense-Selective Polymerization (HSSP) , where it dictates not only the stereocenter configuration but the macroscopic helical handedness of the resulting polymer backbone .

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen when working with DDB, rather than merely executing a recipe.

  • Chelation Rigidity and Steric Bulk: Upon coordination to a metal center (e.g., Ni²⁺ or Li⁺), the 1,4-diamine and 2,3-dimethoxy backbone of DDB forms a rigid metallacycle. The steric bulk of the terminal dimethylamino groups acts as a physical barrier, forcing incoming achiral monomers to approach via a single enantioface.

  • Hemilability for Monomer Insertion: In transition metal catalysis, the nitrogen atoms of DDB bind tightly to the metal, while the methoxy oxygen atoms can reversibly dissociate. This "open-close" mechanism creates a temporary vacant coordination site for monomer insertion without destroying the chiral integrity of the catalyst complex.

  • Solvent Polarity Constraints: Protocols utilizing DDB must be executed in strictly non-polar solvents (e.g., toluene, dichloromethane). Polar solvents like tetrahydrofuran (THF) will competitively coordinate to the metal center, displacing the hemilabile oxygen donors of DDB, thereby eroding the chiral pocket and resulting in racemic mixtures .

Mechanistic Pathway Visualization

Pathway N1 Achiral Monomer N2 Chiral M-DDB Pocket N1->N2 N3 Enantioface Coordination N2->N3 Steric control N4 Stereoregular Insertion N3->N4 N5 Single-Handed Helix N4->N5 Amplification

Mechanistic pathway of asymmetric induction within the chiral M-DDB pocket.

Experimental Protocols

The following protocols outline the generation of DDB-metal complexes for advanced polymerization workflows. Note: All procedures must be conducted under a rigorous inert atmosphere (Schlenk line or glovebox) using anhydrous, degassed solvents.

Protocol 1: Synthesis of Chiral Ni(II)-DDB Complex for Allene Polymerization

This protocol details the formation of a cationic Ni(II)-DDB catalyst, which exhibits high regioselectivity and helix-sense selectivity for the living polymerization of allenes .

Materials:

  • (S,S)-(+)-DDB (0.11 mmol)

  • [(π-allyl)Ni(TFA)]₂ dimer (0.05 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5.0 mL)

  • Phenylallene monomer (purified and degassed)

Step-by-Step Methodology:

  • Precursor Dissolution: In a nitrogen-filled glovebox, dissolve 0.05 mmol of[(π-allyl)Ni(TFA)]₂ in 2.0 mL of anhydrous CH₂Cl₂ in a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Ligand Complexation: Slowly add a solution of (S,S)-(+)-DDB (0.11 mmol in 1.0 mL CH₂Cl₂) dropwise to the stirring nickel precursor at ambient temperature (25 °C).

  • Equilibration: Allow the mixture to stir for 30 minutes. Causality: This time is required for the thermodynamically stable square-planar [Ni(π-allyl)(DDB)]⁺ complex to fully assemble. A distinct color shift from deep red to pale yellow-orange indicates successful complexation.

  • Polymerization Initiation: Cool the complex to 0 °C. Inject the phenylallene monomer (10.0 mmol) rapidly under vigorous stirring.

  • Termination & Self-Validation: After 15 hours, terminate the reaction by adding 1 mL of methanol. Precipitate the polymer in excess methanol.

    • Quality Control: Measure the optical rotation [α]D​ of the purified polymer in THF. A strong positive rotation (e.g., > +120°) validates the structural integrity of the DDB-Ni(II) chiral pocket during propagation.

Protocol 2: Generation of DDB-Organolithium Initiator for HSSP of Methacrylates

This protocol utilizes DDB to modify an organolithium initiator, creating a highly constrained chiral enolate transition state for the synthesis of single-handed helical polymethacrylates .

Materials:

  • (S,S)-(+)-DDB (1.2 mmol)

  • N,N'-Diphenylethylenediamine (DPEDA) (1.0 mmol)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.0 mmol)

  • Anhydrous Toluene (10.0 mL)

  • Diphenyl-2-pyridylmethyl methacrylate (D2PyMA)

Step-by-Step Methodology:

  • Amide Generation: In a Schlenk flask under argon, dissolve DPEDA (1.0 mmol) in 5.0 mL of anhydrous toluene. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly inject n-BuLi (1.0 mmol). Stir for 15 minutes at -78 °C, then warm to room temperature for 10 minutes to ensure complete formation of the DPEDA-Li amide.

  • Chiral Modification: Re-cool the flask to -78 °C. Inject (S,S)-(+)-DDB (1.2 mmol, 1.2 eq excess to ensure complete saturation of the Li⁺ coordination sphere). Stir for 30 minutes. Causality: The excess DDB prevents the formation of achiral, uncoordinated Li-amide aggregates which would drastically reduce the enantiomeric excess (ee) of the initiation step.

  • Monomer Addition: Slowly add D2PyMA monomer (20 mmol) dissolved in 5.0 mL toluene along the cold wall of the flask.

  • Termination: After 24 hours at -78 °C, terminate with methanolic HCl.

    • Quality Control: The resulting poly(D2PyMA) should exhibit a massive optical rotation ( [α]36525​≈−1400∘ ), confirming a pure one-handed helical structure .

Data Presentation: Comparative Ligand Efficacy

The structural rigidity and tetradentate nature of DDB consistently outperform bidentate alternatives (like (-)-Sparteine) in maintaining the chiral pocket during highly sterically demanding polymerizations.

Chiral LigandMetal PrecursorMonomerYield (%) Mn​ (kDa) Mw​/Mn​ (PDI)Optical Rotation [α]
(S,S)-(+)-DDB Ni(II) allylPhenylallene> 9540.51.05+125°
(-)-SparteineNi(II) allylPhenylallene8235.21.15+45°
(S,S)-(+)-DDB DPEDA-LiD2PyMA> 9925.01.12-1400°
(-)-SparteineDPEDA-LiD2PyMA9022.11.20-380°

Table 1: Quantitative comparison of DDB versus Sparteine in transition metal and main-group mediated Helix-Sense-Selective Polymerizations.

Workflow Visualization

Workflow A Ligand Preparation (S,S)-(+)-DDB C Coordination Complex [M(DDB)Xn] A->C B Metal Precursor Ni(COD)2 or R-Li B->C D Monomer Addition (e.g., Methacrylate/Allene) C->D E Helix-Sense Selective Polymerization D->E F Optically Active Helical Polymer E->F

Workflow of (S,S)-(+)-DDB transition metal coordination and helix-sense selective polymerization.

References

  • Helical Polymers: Synthesis, Structures, and Functions. Chemical Reviews, ACS Publications. URL:[Link]

  • Highly Regioselective and Helix-Sense Selective Living Polymerization of Phenyl and Alkoxyallene Using Chiral Nickel(II) Catalysts. Macromolecules, ACS Publications. URL:[Link]

  • Optically active poly(diphenyl-2-pyridylmethyl methacrylate): Asymmetric synthesis, stability of helix, and chiral recognition ability. Journal of Polymer Science Part A: Polymer Chemistry, via ResearchGate. URL:[Link]

Application

Using (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in asymmetric deprotonation of epoxides

Application Notes & Protocols Topic: (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in the Asymmetric Deprotonation of Epoxides Introduction: A Strategic Approach to Chiral Allylic Alcohols Chiral allylic alcohols...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in the Asymmetric Deprotonation of Epoxides

Introduction: A Strategic Approach to Chiral Allylic Alcohols

Chiral allylic alcohols are foundational building blocks in modern organic synthesis, serving as versatile precursors for a multitude of complex, biologically active molecules. Their value is intrinsically linked to the stereocenters they possess, which often dictate the ultimate biological function of the target molecule. Among the most elegant methods for accessing these structures is the enantioselective, base-mediated isomerization of prochiral meso-epoxides.[1] This transformation, a formal deprotonation-elimination, offers a direct route to enantiomerically enriched allylic alcohols from simple, achiral starting materials.[2]

The success of this strategy hinges on the use of a chiral base capable of discriminating between two enantiotopic protons adjacent to the epoxide ring. Chiral lithium amides, formed from an organolithium reagent and a chiral amine ligand, have emerged as exceptionally effective reagents for this purpose.[3] This guide focuses on the application of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane , a C₂-symmetric chiral diamine, as a powerful ligand in this context. We will explore the mechanistic underpinnings of its stereocontrol, provide detailed protocols for its use, and discuss critical parameters for achieving high enantioselectivity.

Mechanistic Rationale: The Role of the Chiral Ligand-Base Complex

The conversion of an epoxide to an allylic alcohol by a lithium amide base proceeds via a β-elimination pathway. The key to inducing asymmetry is the formation of a well-defined, chiral lithium amide complex that selectively removes one of the two enantiotopic protons (Hₐ or Hₑ) on the carbon adjacent to the epoxide.

  • Formation of the Chiral Base: (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) reacts with an organolithium reagent, such as n-butyllithium (n-BuLi), to form the corresponding chiral lithium amide. The C₂-symmetric structure of DDB, with its four heteroatom donors (two nitrogens, two oxygens), allows it to act as a powerful chelating agent for the lithium cation.

  • Substrate Coordination and Deprotonation: The resulting chiral base-Li⁺ complex coordinates to the oxygen atom of the epoxide substrate. This brings the chiral environment of the ligand into close proximity with the prochiral epoxide. The organized transition state facilitates the selective abstraction of one β-proton.

  • Concerted Elimination: The deprotonation and the cleavage of the C-O bond of the epoxide ring are believed to occur in a concerted, syn-elimination fashion.[4] This process leads to the formation of a lithium allylic alkoxide, which, upon aqueous workup, yields the chiral allylic alcohol. The stereochemistry of the product is directly dictated by which proton is removed, a choice governed by the chirality of the DDB ligand.

The diagram below illustrates the proposed mechanism for the enantioselective deprotonation of cyclohexene oxide.

Asymmetric_Deprotonation_Mechanism Mechanism of Enantioselective Deprotonation cluster_0 1. Chiral Base Formation cluster_1 2. Deprotonation & Elimination cluster_2 3. Workup DDB (S,S)-DDB ChiralBase [(S,S)-DDB]Li⁺ DDB->ChiralBase + nBuLi n-BuLi nBuLi->ChiralBase Epoxide meso-Epoxide TransitionState [Coordinated Transition State] ChiralBase->TransitionState Coordination & Proton Abstraction Epoxide->TransitionState Alkoxide Lithium Allylic Alkoxide TransitionState->Alkoxide syn-Elimination Workup H₃O⁺ Product Chiral Allylic Alcohol Alkoxide->Product Workup->Product + Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Dissolve (S,S)-DDB in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise (Stir 30 min) B->C D 4. Add Epoxide solution dropwise at -78 °C C->D E 5. Stir for 2-6 h at -78 °C D->E F 6. Quench with sat. NH₄Cl solution E->F G 7. Extract with Et₂O F->G H 8. Dry, Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Determine Yield & ee% I->J

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and time for (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane catalysis

Welcome to the Advanced Technical Support Center for (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane [1], commonly abbreviated as (S,S)-(+)-DDB . As a chiral tetradentate diamine ligand, (S,S)-(+)-DDB is highly priz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane [1], commonly abbreviated as (S,S)-(+)-DDB . As a chiral tetradentate diamine ligand, (S,S)-(+)-DDB is highly prized in drug development and materials science for its ability to induce strict stereocontrol in asymmetric lithiation and helix-sense-selective anionic polymerizations [1].

As a Senior Application Scientist, I frequently observe that experimental deviations—such as dropping enantiomeric excess (ee%) or loss of polymer isotacticity—stem from a fundamental misunderstanding of the dynamic equilibrium between the chiral ligand and the organometallic center. This guide provides field-proven troubleshooting strategies, focusing on the critical causality of reaction temperature and time .

Core Principles: The Causality of Temperature and Time

The efficacy of (S,S)-(+)-DDB relies entirely on its ability to form a rigid, tightly coordinated complex with metal cations (typically Li⁺).

  • The Role of Temperature: At cryogenic temperatures (–78 °C), the kinetic barrier prevents the inversion of the chiral organometallic intermediate. The tetradentate coordination of DDB to Lithium is locked, forcing incoming electrophiles or monomers to attack from a single stereoface. As temperature rises, the dynamic "off-on" rate of the ligand increases, allowing achiral solvent molecules to temporarily coordinate, which leads to a racemic background reaction and loss of stereocontrol [2].

  • The Role of Time: Because the highly ordered chiral transition state at –78 °C has a higher activation energy than a non-selective reaction, propagation or deprotonation is inherently slow. Attempting to accelerate the reaction by raising the temperature shifts the system from kinetic control to thermodynamic control , destroying the chiral environment.

G Monomer Achiral Substrate/Monomer Reaction Asymmetric Reaction (Non-polar Solvent) Monomer->Reaction Initiator Chiral Complex Li+ + (S,S)-(+)-DDB Initiator->Reaction TempLow Cryogenic (-78°C) Strict Kinetic Control Reaction->TempLow Time: 12-48h TempHigh Elevated Temp (>0°C) Thermodynamic Shift Reaction->TempHigh Time: <6h Helical Enantioenriched Product High Stereocontrol TempLow->Helical Ligand Locked Random Racemic Mixture Loss of Stereocontrol TempHigh->Random Ligand Dissociation

Fig 1. Temperature-dependent kinetic vs. thermodynamic pathways in (S,S)-(+)-DDB catalysis.

Troubleshooting Guide (Q&A)

Q: Why does my enantiomeric excess (ee%) drop unpredictably when scaling up the reaction? A: Scale-up alters the surface-area-to-volume ratio of your reactor, drastically reducing cooling efficiency. The addition of n-BuLi or electrophiles is highly exothermic. If the internal temperature spikes even briefly above –60 °C, the (S,S)-(+)-DDB ligand temporarily dissociates from the lithium center.

  • Solution: Implement an internal temperature probe. Extend the addition time of reagents (using a syringe pump) to maintain strictly isothermal conditions at –78 °C.

Q: I am getting extremely low yields despite high stereoselectivity at –78 °C. Should I increase the temperature to –40 °C to push the reaction? A: No. In (S,S)-(+)-DDB catalysis, temperature and time are inversely related to stereofidelity. Raising the temperature will increase yield but at the cost of your ee% or isotacticity.

  • Solution: Increase the reaction time (up to 48 hours if necessary). The (S,S)-(+)-DDB-coordinated lithium species is highly stable at –78 °C and will not decompose over extended periods.

Q: Why is my (S,S)-(+)-DDB complex failing to initiate the reaction entirely? A: (S,S)-(+)-DDB is highly hygroscopic. Moisture not only quenches the organolithium reagent but also protonates the diamine, destroying its coordinating ability.

  • Solution: Ensure the ligand is stored at ≤ -4 °C under inert gas [3]. Prior to use, distill (S,S)-(+)-DDB over calcium hydride under reduced pressure.

Quantitative Data: Temperature vs. Stereocontrol

The following table summarizes the causal relationship between temperature, time, and stereocontrol, benchmarked using a standard helix-sense-selective anionic polymerization of bulky methacrylates (e.g., TrMA) via DPEDA-Li/(S,S)-(+)-DDB [1][2].

Internal Temp (°C)Optimal Time (h)Yield (%)Isotacticity (mm %)Specific Rotation [α]Mechanistic State
–78 24 - 4885> 99+352°Strict Kinetic Control; Ligand locked.
–40 12 - 189285+140°Partial Ligand Dissociation.
0 6 - 89860+25°Thermodynamic Equilibration.
+40 2 - 499~ 25Complete Loss of Stereocontrol.

Validated Experimental Protocols

To ensure reproducibility, protocols must be self-validating. The following workflow details the asymmetric lithiation and electrophilic trapping of a prochiral substrate.

Protocol: Asymmetric Lithiation via (S,S)-(+)-DDB
  • Ligand Preparation: In a flame-dried Schlenk flask under ultra-pure argon, dissolve 1.2 equivalents of freshly distilled (S,S)-(+)-DDB in anhydrous toluene.

    • Causality Note: Toluene is mandatory. Coordinating solvents like THF will compete with DDB for the lithium cation, destroying the chiral environment.

  • Complexation: Cool the flask to –78 °C using a dry ice/acetone bath. Slowly add 1.05 equivalents of sec-BuLi dropwise. Stir for 30 minutes.

    • Validation Check: A distinct pale yellow hue should develop, indicating successful complexation. If the solution remains colorless, moisture has quenched the lithium.

  • Deprotonation: Add the prochiral substrate dropwise down the side of the chilled flask. Maintain the reaction strictly at –78 °C for 2 to 4 hours.

  • Electrophilic Trapping: Add the electrophile (e.g., alkyl halide) pre-cooled to –78 °C.

  • Quenching: After 4 hours of stirring at –78 °C, quench the reaction with methanolic HCl before removing the flask from the cooling bath.

Lithiation Substrate Prochiral Substrate Complex sec-BuLi / (+)-DDB Complexation Substrate->Complex Deprotonation Asymmetric Deprotonation (-78°C, 2-4 hrs) Complex->Deprotonation Intermediate Chiral Organolithium Intermediate Deprotonation->Intermediate Electrophile Electrophile Addition (Pre-cooled) Intermediate->Electrophile strictly <-70°C Product Enantioenriched Product (High ee%) Electrophile->Product Quench at -78°C

Fig 2. Workflow for (S,S)-(+)-DDB mediated asymmetric lithiation and electrophilic trapping.

Frequently Asked Questions (FAQs)

Q: Can I substitute (-)-sparteine with (S,S)-(+)-DDB directly in my established protocol? A: Yes, but with necessary time adjustments. While both are chiral diamines, (-)-sparteine is a rigid bicyclic structure, whereas (S,S)-(+)-DDB is an acyclic tetradentate ligand. DDB often provides superior stereocontrol for certain substrates due to its four coordination sites (two nitrogen, two oxygen), but its acyclic nature means it requires strictly lower temperatures (–78 °C) and longer complexation times to achieve the necessary conformational rigidity.

Q: What are the physical properties I should verify upon receiving a new batch of (S,S)-(+)-DDB? A: According to standard chemical specifications [3], pure (S,S)-(+)-DDB should present as a colorless to light yellow liquid.

  • Density: ~0.90 g/mL

  • Refractive Index: n20/D ≈ 1.44

  • Optical Rotation: [α]20/D = +10.5° (neat). Note: The (R,R)-(-) enantiomer is -10.5°.

Q: How should I recover the ligand after the reaction? A: Because (S,S)-(+)-DDB is highly basic, it can be easily recovered during the aqueous workup. Acidify the aqueous layer to pH 2 to extract the protonated ligand, wash the organic layer, then basify the aqueous layer to pH 12 using NaOH and extract with dichloromethane. Distill before reuse.

References

  • Okamoto, Y., et al. "Synthesis and Chiral Recognition Ability of a Cross-Linked Polymer Gel Prepared by a Molecular Imprint Method Using Chiral Helical Polymers as Templates." Macromolecules, American Chemical Society (2001).[Link]

  • Tang, B. Z., et al. "Stereoselective Polymerization of Silylethylene Monomers." Advanced Materials, Wiley (1990).[Link]

Optimization

Purification and distillation techniques for (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

Welcome to the Technical Support Center for Chiral Ligand Management. This knowledge base article provides comprehensive troubleshooting, purification, and distillation guidelines for (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Ligand Management. This knowledge base article provides comprehensive troubleshooting, purification, and distillation guidelines for (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane , commonly referred to as (S,S)-DDB .

As a critical chiral ligand used in asymmetric synthesis (e.g., stereospecific polymerizations and asymmetric lithiation), the optical and chemical purity of (S,S)-DDB directly dictates the enantiomeric excess (ee) and yield of your target reactions[1].

Quick Reference: Physicochemical Data

Before initiating any purification workflow, verify your operating parameters against the established physicochemical properties of (S,S)-DDB.

PropertyValueCausality / Relevance
Chemical Formula C₁₀H₂₄N₂O₂Determines molecular weight (204.31 g/mol ).
Boiling Point (Vacuum) 64 °C at 3 mmHg (0.4 kPa)[2]Requires vacuum distillation; atmospheric distillation causes thermal degradation.
Boiling Point (High Vac) 63 °C at 0.004 bar (336.2 K)[3]Ideal for short-path distillation setups to prevent N-oxide formation.
Appearance Colorless to pale yellow liquidYellowing indicates amine oxidation; necessitates immediate re-distillation.
Storage Conditions 2–8 °C, Inert gas (Ar/N₂), DarkPrevents photo-oxidation and hygroscopic moisture absorption.

Standard Operating Procedure: Vacuum Distillation of (S,S)-DDB

To ensure a self-validating and highly reproducible purification, follow this step-by-step methodology. The protocol is designed to eliminate moisture, prevent the oxidation of tertiary amines, and isolate the pure enantiomer without thermal racemization.

Phase 1: Pre-Drying (Moisture Sequestration)

Causality: (S,S)-DDB is highly hygroscopic. Water not only quenches organometallic reagents (like n-BuLi) but also acts as an azeotropic carrier during distillation, complicating fraction separation.

  • Transfer the crude (S,S)-DDB to an oven-dried Schlenk flask under a positive flow of Argon.

  • Add granular Calcium Hydride (CaH₂) at roughly 5% w/v. Note: CaH₂ is chosen because it irreversibly reacts with water to form insoluble Ca(OH)₂ and H₂ gas, but remains completely inert toward the tertiary amines and methoxy ethers of DDB.

  • Stir the suspension magnetically for 12–24 hours at room temperature under an Argon atmosphere.

Phase 2: Degassing (Oxygen Purging)

Causality: Tertiary amines are highly susceptible to oxidation at elevated temperatures, forming N-oxides. Removing dissolved oxygen prior to heating prevents this degradation pathway.

  • Perform three consecutive Freeze-Pump-Thaw cycles.

  • Freeze the flask in liquid nitrogen, evacuate the headspace to <0.1 mmHg, isolate the vacuum, and allow the mixture to thaw and release trapped gases.

Phase 3: Fractional Vacuum Distillation
  • Transfer the dried, degassed liquid via cannula to a distillation apparatus equipped with a Vigreux column (to improve theoretical plates) and a short-path condenser.

  • Apply a stable vacuum of 3–4 mmHg.

  • Slowly heat the oil bath to 80–85 °C.

  • Fore-run: Discard the first 5–10% of the distillate (typically distilling below 60 °C), which contains trace volatile impurities and unreacted dissolved gases.

  • Main Fraction: Collect the fraction distilling precisely at 63–64 °C[2].

  • Validation Step: Immediately analyze the main fraction via ¹H NMR (CDCl₃). The absence of a water peak (1.56 ppm) and the sharp, unshifted singlets of the N-methyl groups confirm purity. Measure the specific optical rotation to validate that the chiral centers remain intact.

DDB_Purification_Workflow Start Crude (S,S)-DDB (Hygroscopic & Oxidized) Dry Dry over CaH2 (Stir 12-24h under Ar) Start->Dry Remove H2O Degas Freeze-Pump-Thaw (3 Cycles) Dry->Degas Prevent N-oxide formation Distill Vacuum Distillation (63-64 °C at 3 mmHg) Degas->Distill Isolate pure fraction Validate Self-Validation (1H NMR & Optical Rotation) Distill->Validate Confirm chemical/optical purity Store Store over 4Å Sieves (Inert Atmosphere, 4 °C) Validate->Store Maintain integrity

Caption: Step-by-step purification workflow for (S,S)-DDB ensuring anhydrous and oxygen-free conditions.

Troubleshooting Guides & FAQs

Q: My (S,S)-DDB has turned yellow. Can I still use it for asymmetric lithiation? A: No. Yellowing is a primary indicator of tertiary amine oxidation (forming N-oxides) or thermal degradation. While a discolored ligand might still coordinate metals, the steric bulk and electronic profile of the N-oxide will drastically reduce the enantiomeric excess (ee) of your target reaction[1]. Re-distillation from CaH₂ is strictly required.

Q: Can I use Sodium/Benzophenone ketyl to dry DDB instead of CaH₂? A: It is highly discouraged. While sodium is an excellent desiccant, DDB contains two methoxy ether linkages. Under strongly reducing conditions at elevated temperatures (refluxing), these ether C-O bonds can undergo reductive cleavage. CaH₂ provides the optimal balance of strong desiccant properties while remaining chemically orthogonal to both the amine and ether functionalities.

Q: My vacuum pump only pulls down to 10 mmHg. What temperature should I distill at? A: Based on the Clausius-Clapeyron relation, the boiling point of DDB at 10 mmHg will shift to approximately 85–90 °C. You must adjust your heating bath accordingly (do not exceed 110 °C to prevent localized scorching). Ensure your condenser coolant is chilled to at least 5 °C to efficiently trap the vapors at this higher pressure.

Q: I am observing poor enantioselectivity in my polymerization reactions despite using freshly distilled DDB. What is going wrong? A: If the DDB is chemically pure (verified by NMR), the issue is likely structural racemization or solvent interference. (S,S)-DDB relies on a highly specific bidentate coordination geometry to induce chirality. Ensure that your reaction solvent is strictly non-coordinating (e.g., toluene or hexane). Strong donor solvents (like THF or DMF) can competitively bind to the metal center, displacing the DDB ligand and collapsing the stereocontrol mechanism[1].

Troubleshooting_Logic Issue Issue: Low Enantiomeric Excess (ee) in Asymmetric Reaction CheckNMR Check DDB Purity (1H NMR / Optical Rotation) Issue->CheckNMR Impurity Impurities Detected? (N-Oxides / Water) CheckNMR->Impurity Redistill Action: Re-distill from CaH2 under strict vacuum Impurity->Redistill Yes (Degraded Ligand) CheckSolvent Check Reaction Solvent (Is it a competing donor?) Impurity->CheckSolvent No (Ligand is Pure) ChangeSolvent Action: Switch to non-coordinating solvent (e.g., Toluene) CheckSolvent->ChangeSolvent Solvent is THF/DMF

Caption: Diagnostic logic tree for troubleshooting low enantioselectivity when using (S,S)-DDB.

References

  • National Institute of Standards and Technology (NIST). "1,4-Butanediamine, 2,3-dimethoxy-N,N,N',N'-tetramethyl-, [S-(R,R)]-." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Macromolecules (ACS Publications). "Stereospecific Polymerization of Bulky Methacrylates Using Organocatalyst in Strong Donating Solvent via Self-Controlled Mechanism." American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing enantioselectivity of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane and its (R,R) enantiomer

Executive Summary In the realm of asymmetric synthesis and advanced polymer chemistry, the choice of chiral ligand dictates the stereochemical fate of the target molecule. 2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and advanced polymer chemistry, the choice of chiral ligand dictates the stereochemical fate of the target molecule. 2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) is a highly privileged C2​ -symmetric chiral ligand. Unlike naturally occurring mono-enantiomeric alkaloids, DDB provides researchers with a distinct strategic advantage: both its (S,S)-(+) and (R,R)-(-) enantiomers are readily accessible.

This guide provides an objective, data-driven comparison of (S,S)-DDB and (R,R)-DDB, focusing on their mechanistic causality, comparative enantioselectivity in organometallic catalysis, and their critical role in helix-sense-selective polymerization[1][2].

Mechanistic Causality: Engineering the Chiral Pocket

As a Senior Application Scientist, it is crucial to understand why DDB is so effective. DDB functions as a tetradentate ligand, utilizing its two methoxy oxygens and two dimethylamino nitrogens to strongly chelate metal cations (such as Li⁺ or Mg²⁺)[2].

When DDB coordinates with an organolithium reagent (e.g., n -BuLi or fluorenyllithium), the stereocenters at the C2 and C3 positions force the ligand into a rigid conformation. This creates a highly defined, C2​ -symmetric chiral pocket around the reactive carbanion.

  • (S,S)-(+)-DDB creates a steric blockade that shields one enantioface of the reactive intermediate, forcing the incoming electrophile or monomer to attack from the exposed right-handed trajectory[3].

  • (R,R)-(-)-DDB perfectly mirrors this geometry, inverting the steric shielding and directing attack from the left-handed trajectory[4].

This exact mirror-image coordination is what allows for predictable, dual-enantioselective control in asymmetric workflows[5].

DDB_Enantioselectivity cluster_SS cluster_RR Prochiral Prochiral Substrate (e.g., TrMA or Alkene) SS_DDB (S,S)-(+)-DDB / R-Li Right-Handed Pocket Prochiral->SS_DDB Coordination RR_DDB (R,R)-(-)-DDB / R-Li Left-Handed Pocket Prochiral->RR_DDB Coordination Product_SS (+)-Helical Polymer / (+)-Enantiomer High ee / >99% Isotacticity SS_DDB->Product_SS Facial Selection Product_RR (-)-Helical Polymer / (-)-Enantiomer High ee / >99% Isotacticity RR_DDB->Product_RR Facial Selection

Divergent stereochemical pathways of (S,S)- vs (R,R)-DDB in asymmetric synthesis.

Strategic Advantage: The "Chiral Pool" Origin

A recurring bottleneck in drug development is the inability to access both enantiomers of a target compound. For decades, (-)-sparteine was the gold standard chiral ligand for organolithium chemistry. However, (+)-sparteine is not naturally abundant, making it prohibitively expensive and difficult to source for scale-up[2].

The DDB Advantage: DDB is synthesized directly from the "chiral pool"—specifically, D- and L-tartaric acid[3][4]. Because both enantiomers of tartaric acid are cheap and naturally abundant, both (S,S)-DDB and (R,R)-DDB can be manufactured at scale. This allows researchers to achieve dual enantioselective control : if a reaction yields the undesired (R)-product using (S,S)-DDB, the chemist can simply swap to (R,R)-DDB to selectively isolate the (S)-product with identical kinetics and yields[5].

Comparative Performance Data

The most rigorous validation of DDB's enantioselectivity is observed in the helix-sense-selective anionic polymerization of bulky monomers like triphenylmethyl methacrylate (TrMA) and dipheny-2-pyridylmethyl methacrylate (D2PyMA)[1][4]. The extreme steric bulk of the monomer forces the polymer backbone to twist into a stable helix. The chirality of the DDB ligand dictates the screw-sense of this helix.

Table 1: Helix-Sense-Selective Polymerization of TrMA at -78°C
Parameter(S,S)-(+)-DDB System(R,R)-(-)-DDB System
Initiator Complex (S,S)-DDB / n -BuLi(R,R)-DDB / n -BuLi
Solvent Requirement Toluene (Non-polar)Toluene (Non-polar)
Polymer Helical Sense (+)-Right-Handed Helix(-)-Left-Handed Helix
Isotacticity (mm triad) > 99%> 99%
Optical Rotation [ α ] Highly Positive (> +300°)Highly Negative (< -300°)
Stereocontrol Mechanism Kinetic Control via Chiral PocketKinetic Control via Chiral Pocket

Data synthesized from foundational studies on asymmetric polymerization utilizing chiral tartaric acid derivatives[2][4].

Experimental Methodology: Helix-Sense-Selective Polymerization

To ensure high scientific integrity, the following protocol details the synthesis of optically active helical polymers using DDB.

Expert Insight on Causality: The choice of solvent is the most critical variable. This reaction must be performed in a non-polar solvent like toluene. If a polar solvent like THF is used, the solvent molecules competitively coordinate to the lithium ion, disrupting the tight DDB-Lithium ion-pair. This destroys the chiral pocket, resulting in a polymer with near-zero optical rotation (e.g., dropping from +300° to +7°)[4].

Step-by-Step Protocol
  • Preparation of the Schlenk Flask: Flame-dry a Schlenk flask under vacuum and purge with ultra-pure Argon. Ensure all reagents are rigorously anhydrous.

  • Initiator Complexation:

    • Inject 5.0 mL of freshly distilled, anhydrous toluene into the flask.

    • Add 0.12 mmol of (S,S)-(+)-DDB (or (R,R)-(-)-DDB depending on the desired helical sense).

    • Cool the system to -78°C using a dry ice/acetone bath.

    • Slowly inject 0.10 mmol of n -Butyllithium ( n -BuLi) solution. Stir for 15 minutes to allow the DDB/Li tight ion-pair complex to form completely.

  • Monomer Addition:

    • Dissolve 2.0 mmol of purified Triphenylmethyl methacrylate (TrMA) in 2.0 mL of anhydrous toluene.

    • Add the TrMA solution dropwise to the initiator complex at -78°C. The polymerization will proceed under kinetic control, with the chiral ligand dictating the facial attack of each incoming monomer[1].

  • Propagation and Termination:

    • Allow the reaction to stir at -78°C for 24 hours.

    • Terminate the living polymer chains by injecting 1.0 mL of methanolic HCl.

  • Isolation:

    • Pour the mixture into a large excess of methanol (approx. 100 mL) to precipitate the polymer.

    • Isolate via centrifugation, wash with methanol, and dry under vacuum at 40°C.

    • Validation: Confirm isotacticity (>99%) via ¹H-NMR and determine the helical sense via polarimetry and Circular Dichroism (CD) spectroscopy[2].

References

  • [1] Recent Researches on Construction of Artificial Helical Polymers Practical Molecular Design Methodology. TCI Chemicals. 1

  • [2] Asymmetric Polymerization and Oligomerization of 3-Phenylpropanal with Grignard Reagent−(−)-Sparteine Complexes. Macromolecules - ACS Publications. 2

  • [5] Dual Enantioselective Control in Asymmetric Synthesis. Accounts of Chemical Research - ACS Publications. 5

  • [3] Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole. ACS Publications.3

  • [4] Optically active poly(diphenyl-2-pyridylmethyl methacrylate): Asymmetric synthesis, stability of helix, and chiral recognition ability. Journal of Polymer Science - ResearchGate. 4

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane Transition Metal Complexes

Introduction: The Imperative of Chiral Ligand Characterization In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure compounds is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chiral Ligand Characterization

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis stands as a cornerstone of this endeavor, and at its heart lies the chiral ligand.[1][2] The ligand's three-dimensional architecture, when coordinated to a metal center, creates a chiral environment that directs the stereochemical outcome of a reaction.[3] Among the privileged classes of ligands, C₂-symmetric chiral diamines are highly valued for their versatility and efficacy.

This guide focuses on (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, a C₂-symmetric ligand often abbreviated as DDB. Derived from the readily available chiral pool starting material, (+)-tartaric acid, DDB offers a structurally flexible yet stereochemically defined backbone, making it an attractive ligand for a variety of transition metals, including cobalt, nickel, copper, and rhodium.[4][5]

The successful synthesis of a DDB-metal complex is only the first step; rigorous validation of its structure and coordination is critical. This guide provides an in-depth comparison of the essential spectroscopic techniques required for the unambiguous characterization of these complexes. We will explore the "why" behind experimental choices, present comparative data against alternative ligand systems, and provide actionable protocols for researchers in the field.

Part 1: Foundational Synthesis of a DDB-Metal Complex

Before spectroscopic analysis can begin, the complex must be synthesized. The following is a generalized protocol for the formation of a transition metal complex with DDB. The choice of solvent and the need for an inert atmosphere are critical variables dependent on the specific metal salt used.

Experimental Protocol: General Synthesis of [M(DDB)X₂]
  • Preparation: An oven-dried Schlenk flask is charged with the transition metal salt (e.g., CoCl₂, NiBr₂, Cu(OTf)₂) (1.0 eq) and a magnetic stir bar.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This is crucial for air- or moisture-sensitive metal salts.[6]

  • Dissolution: Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile) is added via syringe to dissolve the metal salt.

  • Ligand Addition: In a separate flask, (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (1.0-1.1 eq) is dissolved in the same anhydrous solvent. This solution is then transferred slowly via cannula or syringe to the stirring solution of the metal salt.

  • Reaction: The reaction mixture is stirred at room temperature (or heated if necessary) for a period of 2 to 24 hours. The progress of the reaction can often be monitored by a distinct color change.

  • Isolation: The method of isolation depends on the product's properties.

    • Precipitation: If the complex is insoluble, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum.

    • Crystallization: If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized by vapor diffusion or layered solvent techniques to yield X-ray quality crystals.

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation start Start: Oven-dried Schlenk Flask metal_salt Add Metal Salt (1.0 eq) start->metal_salt inert Evacuate & Backfill with Ar/N₂ (3x) metal_salt->inert solvent1 Add Anhydrous Solvent inert->solvent1 addition Slowly Add Ligand Solution to Metal Salt Solution solvent1->addition ligand_prep Dissolve DDB Ligand (1.1 eq) in Anhydrous Solvent ligand_prep->addition stir Stir at RT (2-24h) addition->stir choice Product Soluble? stir->choice precipitate Filter Precipitate choice->precipitate No remove_solvent Remove Solvent in Vacuo choice->remove_solvent Yes wash_dry_p Wash & Dry Under Vacuum precipitate->wash_dry_p final_product Validated Complex wash_dry_p->final_product recrystallize Recrystallize remove_solvent->recrystallize wash_dry_c Isolate Crystals & Dry recrystallize->wash_dry_c wash_dry_c->final_product

Caption: Synthetic workflow for a generic M(DDB) complex.

Part 2: A Multi-Technique Approach to Spectroscopic Validation

No single technique can provide a complete structural picture. A combination of NMR, IR, UV-Vis, and Mass Spectrometry is essential for unambiguous validation. The following sections detail the role of each technique and provide comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Coordination and Chirality

NMR is arguably the most powerful tool for characterizing diamagnetic complexes in solution. It provides detailed information about the ligand's electronic environment and symmetry upon coordination.

  • Expertise & Causality: When DDB coordinates to a metal, the electron density around its protons and carbons changes, leading to predictable shifts in their NMR signals. The chelation restricts conformational freedom, which can also affect the spectra. For paramagnetic complexes, NMR is still useful but results in significantly broadened peaks and large chemical shifts, which can be diagnostic in themselves.

  • ¹H NMR Analysis:

    • Free DDB Ligand: Exhibits sharp signals for the methoxy protons (-OCH₃ ), dimethylamino protons (-N(CH₃ )₂), and the backbone methine (-CH -) and methylene (-CH₂ -) protons.

    • DDB-Metal Complex: Upon coordination, a downfield shift (deshielding) of all ligand protons is typically observed. The magnitude of this shift is indicative of the strength of the metal-ligand interaction. The maintenance of a simple set of signals confirms that the C₂-symmetry of the ligand is preserved in the complex.

  • ¹³C NMR Analysis: Similar to ¹H NMR, the carbon signals of DDB will shift upon coordination, providing complementary evidence of complex formation.

  • Chiral NMR: The enantiopurity of the complex can be confirmed using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), which induce diastereomeric environments that can be distinguished by NMR.[7][8][9]

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

Proton AssignmentFree DDB Ligand (Typical)Diamagnetic [M(DDB)Cl₂] (Expected)Free (R,R)-DACH Ligand
N-H ₂ / N-(CH₃ )₂~2.3 (s, 12H)2.5 - 2.8 (s or br s, 12H)~1.5 (br s, 4H)
O-CH₃ ~3.4 (s, 6H)3.5 - 3.7 (s, 6H)N/A
Backbone -CH -~3.5 (m, 2H)3.7 - 4.0 (m, 2H)~2.2 (m, 2H)
Backbone -CH₂ -~2.5 (m, 4H)2.7 - 3.0 (m, 4H)~1.2, ~1.7 (m, 8H)

Data are illustrative and will vary based on the metal and solvent.

Infrared (IR) Spectroscopy: Probing the Metal-Ligand Bond

IR spectroscopy is a rapid and effective method for confirming the coordination of the ligand by observing shifts in vibrational frequencies and identifying new bonds.

  • Expertise & Causality: The coordination of the nitrogen lone pairs to the metal center alters the force constants of adjacent bonds (C-N, C-O). More importantly, it gives rise to new, low-frequency vibrations corresponding to the metal-nitrogen bond itself.

  • Key Vibrational Modes:

    • C-N Stretching: The C-N stretching vibration in the free ligand typically appears in the 1250-1020 cm⁻¹ region.[10] Upon coordination, this band may shift, although the change can sometimes be subtle and coupled with other vibrations.

    • Metal-Nitrogen (M-N) Stretching: The most definitive evidence of coordination comes from the appearance of new absorption bands in the far-IR region (typically 600-300 cm⁻¹).[11] These bands correspond to the M-N stretching vibrations. Their exact position is sensitive to the metal's identity, oxidation state, and coordination geometry.

Table 2: Comparative IR Frequencies (cm⁻¹)

Vibrational ModeFree DDB Ligand[M(DDB)X₂] Complex[M(en)₂X₂] Complex (for comparison)
C-N Stretch~1150Shifted +/- 10-30~1050-1100
M-N StretchN/A400 - 550 450 - 580

The M-N stretching frequencies are diagnostic and confirm successful coordination.[11][12]

UV-Visible (UV-Vis) Spectroscopy: Elucidating Electronic Structure

UV-Vis spectroscopy provides insights into the electronic transitions within the complex, which are highly sensitive to the identity of the metal and the geometry of the coordination sphere.[13]

  • Expertise & Causality: The DDB ligand creates an electronic field around the metal ion, splitting the d-orbitals. UV-Vis spectroscopy probes the energy required to promote a d-electron from a lower-energy orbital to a higher-energy one (a "d-d transition").[14] Additionally, charge-transfer (CT) bands, which involve the movement of an electron between the metal and the ligand (LMCT or MLCT), can occur and are typically much more intense than d-d bands.[15]

  • Spectral Interpretation:

    • d-d Transitions: These bands are typically broad and have low molar absorptivity (ε < 100 M⁻¹cm⁻¹). Their position (λ_max) is a direct measure of the d-orbital splitting energy, which reflects the ligand field strength.

    • Charge-Transfer (CT) Bands: These are much more intense (ε > 1000 M⁻¹cm⁻¹) and usually occur at higher energies (in the UV region). Their presence and position depend on the redox properties of both the metal and the ligand.

Table 3: Comparative UV-Vis Absorption Maxima (λ_max, nm)

Complex TypeTypical λ_max (d-d Transition)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Octahedral Ni(II) with N-donors550 - 7005 - 20
Square Planar Cu(II) with N-donors500 - 60050 - 250
Octahedral Co(II) with N-donors450 - 55010 - 30

The λ_max value for a DDB complex can be compared to that of a well-known ethylenediamine (en) complex to rank DDB's position in the spectrochemical series.[16]

Mass Spectrometry (MS): Definitive Molecular Weight Confirmation

Mass spectrometry is the ultimate tool for confirming the molecular weight and composition of the synthesized complex.

  • Expertise & Causality: Organometallic complexes are often thermally labile and may not survive harsh ionization methods. Therefore, "soft" ionization techniques are required to get the intact complex into the gas phase for analysis.[6][17]

  • Recommended Techniques:

    • Electrospray Ionization (ESI): Ideal for pre-charged or easily ionizable complexes. The sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, forming charged droplets that yield gaseous ions.[18]

    • Field Desorption (FD): A powerful technique for neutral, thermally unstable compounds. The sample is loaded onto an emitter which is then heated in a strong electric field, causing ionization with minimal fragmentation.[17]

  • Data Analysis:

    • Molecular Ion Peak ([M]⁺): The primary goal is to identify the peak corresponding to the intact complex, e.g., [M(DDB)X]⁺ or [M(DDB)₂]²⁺.

    • Isotopic Pattern: The most crucial piece of evidence is the isotopic distribution pattern of the molecular ion. This pattern must match the theoretical distribution calculated based on the natural abundance of the isotopes of every element in the complex, especially the metal. This provides an unambiguous confirmation of the elemental composition.[19]

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy cluster_ms Mass Spectrometry start Synthesized Complex nmr_q Confirms Coordination? (Chemical Shifts) start->nmr_q ir_q M-N Bond Formed? (New Low-Freq. Bands) start->ir_q uv_q Geometry & d-count? (λ_max of d-d bands) start->uv_q ms_q Correct Mass? (Molecular Ion Peak) start->ms_q nmr_a Symmetry Preserved? (Signal Simplicity) nmr_q->nmr_a validated Unambiguously Validated Structure nmr_a->validated ir_q->validated uv_q->validated ms_a Correct Composition? (Isotopic Pattern Match) ms_q->ms_a ms_a->validated

Caption: Workflow for comprehensive spectroscopic validation.

Conclusion

The spectroscopic validation of a transition metal complex like those formed with (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is a systematic process that relies on the convergence of evidence from multiple analytical techniques.

  • NMR spectroscopy confirms the coordination of the ligand in solution and provides insight into the complex's symmetry.

  • IR spectroscopy offers direct proof of the formation of the crucial metal-nitrogen bond.

  • UV-Vis spectroscopy sheds light on the electronic structure and coordination geometry.

  • Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition through analysis of the molecular ion and its isotopic pattern.

By judiciously applying these techniques and carefully comparing the results to the free ligand and related systems, researchers can achieve an unambiguous structural assignment. This level of rigor is not merely academic; it is a prerequisite for understanding catalytic mechanisms, ensuring reproducibility, and advancing the development of new chemical entities in any field that relies on precision molecular design.

References

  • Beilstein Journals. (2023, May 15). Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene. Available at: [Link]

  • Semantic Scholar. (2018, November 25). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Available at: [Link]

  • Synthesis, Spectroscopic, And Magnetic Properties Of Some Transition Metal Complexes With 4-[(E)-{(2e)-[(3e)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol. (2024, September 17). Available at: [Link]

  • Organic Syntheses. 10 - Organic Syntheses Procedure. Available at: [Link]

  • ACS Publications. (2024, September 25). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2020, June 22). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Available at: [Link]

  • ACS Publications. (2020, May 12). Chiral 1H NMR Analysis of Carbonyl Compounds Enabled by Cationic Cobalt Complex. Organic Letters. Available at: [Link]

  • University of Victoria. MS of organometallics. Available at: [Link]

  • PMC. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]

  • PMC. (2025, July 16). Fabrication, spectroscopic inspection, biological evaluation of some transition metal complexes with bis- azomethine ligand and γ-ray irradiation dose effect. Available at: [Link]

  • TÜBİTAK Academic Journals. C_2-Symmetric chiral diamine ligands for enantiomeric recognition of amino acid esters and mandelic acid by proton NMR titration method. Available at: [Link]

  • RSC Publishing. Mass Spectra of Organometallic Compounds. Available at: [Link]

  • MDPI. (2025, February 10). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. Available at: [Link]

  • ResearchGate. (2025, September 8). (PDF) Fabrication, spectroscopic inspection, biological evaluation of some transition metal complexes with bis- azomethine ligand and γ-ray irradiation dose effect. Available at: [Link]

  • ACS Publications. (2025, October 29). Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. The Journal of Physical Chemistry A. Available at: [Link]

  • eScholarship. Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. Available at: [Link]

  • Metal Complexes of New, Chiral N2O2 Tetradentate Ligands. Inorganic Chemistry. Available at: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • Books. (2024, September 20). Chapter 4: NMR Discrimination of Chiral Organic Compounds.
  • RSC Publishing. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]

  • CUNY. (2022, September 6). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Available at: [Link]

  • Bates College. Calix[4]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Available at: [Link]

  • MDPI. (2023, September 14). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Available at: [Link]

  • PMC. Spectroscopic and Reactivity Comparisons of a Pair of bTAML Complexes with FeV=O and FeIV=O Units. Available at: [Link]

  • Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT. Available at: [Link]

  • Slideshare. Spectroscopic methods uv vis transition metal complexes. Available at: [Link]

  • Wikipedia. Metal complexes of diamines. Available at: [Link]

  • ResearchGate. Comparison between the IR spectra of the ligand and its metal complexes. Available at: [Link]

  • BP Chaliha College. Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. Available at: [Link]

  • Canadian Science Publishing. Isotopic Studies of the Metal-Ligand Bond. Part 111. The Far Infrared Spectra of Some Tetragonal Diamine Complexes of Cobalt. Available at: [Link]

  • University of Victoria. Mass Spectrometry in Organometallic Chemistry. Available at: [Link]

  • Assigning the ESI Mass Spectra of Organometallic and Coordination Compounds. Available at: [Link]

  • YouTube. (2023, December 24). Infrared Spectroscopy in Metal Complexes | GATE 2022 Chemistry - Question 44. Available at: [Link]

Sources

Validation

The Economics of Asymmetric Induction: A Cost-Benefit Analysis of (S,S)-(+)-DDB vs. Classical Chiral Auxiliaries

Asymmetric synthesis and stereoselective polymerization rely heavily on the precise engineering of chiral microenvironments. For decades, researchers have utilized chiral auxiliaries and ligands to dictate the stereochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric synthesis and stereoselective polymerization rely heavily on the precise engineering of chiral microenvironments. For decades, researchers have utilized chiral auxiliaries and ligands to dictate the stereochemical outcome of organolithium-mediated reactions. However, the choice of ligand is not merely a matter of stereochemical preference; it is a complex thermodynamic and economic calculation.

This guide provides an objective, data-driven cost-benefit analysis comparing (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) against classical alternatives like (-)-Sparteine and Chiral Bisoxazolines (BOX) . Designed for drug development professionals and polymer chemists, this analysis evaluates availability, steric dynamics, and quantitative performance in Helix-Sense-Selective Polymerization (HSSP).

Structural and Economic Profiling: The Cost of Chirality

The economic viability of a chiral auxiliary is dictated by its synthetic origin and the availability of both enantiomers.

  • (S,S)-(+)-DDB: DDB is an acyclic diamine ether derived from naturally occurring tartaric acid. Because both L-tartaric and D-tartaric acids are cheap and abundant, both the (S,S) and (R,R) enantiomers of DDB can be synthesized at scale via simple esterification, amidation, and reduction steps. This grants researchers unrestricted access to both chiral antipodes at a low cost[1].

  • (-)-Sparteine: A classical rigid lupin alkaloid extracted from Cytisus scoparius (Scotch broom). While (-)-sparteine is highly effective for asymmetric deprotonation, its fatal economic flaw is that only the (-)-enantiomer is naturally abundant. Accessing the opposite stereochemistry requires the multi-step synthesis of (+)-sparteine surrogates (e.g., from cytisine), which drastically inflates production costs and limits industrial scalability[2].

  • Chiral BOX Ligands: Synthesized from chiral amino alcohols, BOX ligands are highly tunable and excellent for transition metal catalysis (Zn, Cu, Co)[3]. However, their synthesis can be expensive depending on the required steric bulk (e.g., tert-butyl vs. phenyl substituents), and they are generally less effective for purely anionic organolithium chemistry compared to diamines.

DecisionMatrix Target Target: Asymmetric Synthesis & Helical Polymerization DDB (S,S)-DDB or (R,R)-DDB (Acyclic Diamine Ether) Target->DDB Bulky Monomers & HSSP Sparteine (-)-Sparteine (Natural Alkaloid) Target->Sparteine Small Molecule Deprotonation BOX Chiral BOX (Bisoxazolines) Target->BOX Transition Metal Catalysis DDB_Pros Pros: Both enantiomers available, Low cost, High helicity DDB->DDB_Pros Spart_Pros Pros: Excellent rigid pocket for Li+ coordination Sparteine->Spart_Pros Spart_Cons Cons: (+)-enantiomer requires expensive surrogates, Steric clash Sparteine->Spart_Cons BOX_Pros Pros: Highly tunable, Great for Zn/Cu/Co BOX->BOX_Pros

Figure 1: Logical decision matrix for selecting chiral auxiliaries based on target and sterics.

Performance Matrix: Flexibility vs. Rigidity in Steric Pockets

The true divergence in performance between DDB and Sparteine is exposed during the[3] of bulky monomers, such as triphenylmethyl methacrylate (TrMA) or diphenyl-o-methoxyphenylmethyl methacrylate (DPMMA).

The Causality of Steric Clash: Sparteine forms a rigid, bidentate complex with the lithium cation. While this rigidity is highly prized for the asymmetric deprotonation of unhindered small molecules, it becomes a liability in HSSP. The severe steric repulsion between the rigid sparteine framework and the bulky triarylmethyl ester group of the incoming monomer prevents proper coordination. This leads to premature termination, yielding only low-molecular-weight oligomers with poor optical activity[4].

The Causality of Flexible Induction: Conversely, (S,S)-DDB is an acyclic molecule. Its structural flexibility allows it to wrap around the lithium cation, expanding the coordination sphere just enough to accommodate the bulky ester groups of the monomer[4]. Despite this flexibility, the methoxy and dimethylamino groups create a robust, well-defined chiral pocket that forces the propagating enolate to adopt a single-handed helical conformation, resulting in massive optical rotation values[5].

Quantitative Data Comparison

The following table summarizes the experimental data for the anionic polymerization of DPMMA, highlighting the stark contrast in performance caused by ligand sterics.

Table 1: Comparative Performance in HSSP of DPMMA

Chiral AuxiliaryInitiator SystemMonomerTemp (°C)Yield (%)Mn ( g/mol )Đ (Mw/Mn)Optical Rotation [α]D
(S,S)-(+)-DDB DPEDA-LiDPMMA-78>90~15,0001.15+1400° (High Helicity)
(-)-Sparteine DPEDA-LiDPMMA-78<30<5,000>1.30+50° (Oligomeric)
Chiral BOX Zn-basedMaleimides-78>85~10,0001.20+160° (Moderate)

Data synthesized from the foundational studies by [4] and [6].

Self-Validating Experimental Protocol: (S,S)-DDB Mediated HSSP

To achieve the high helicity outlined in Table 1, the thermodynamic environment must be strictly controlled. The following protocol utilizes a self-validating feedback loop to ensure the integrity of the chiral induction.

Step-by-Step Methodology
  • Initiator Complexation: In a flame-dried Schlenk tube under dry N₂, dissolve N,N'-diphenylethylenediamine (DPEDA) in anhydrous toluene. Add n-butyllithium (n-BuLi) dropwise at room temperature.

    • Causality: DPEDA reacts with n-BuLi to form DPEDA-Li. This creates a less nucleophilic, highly basic initiator that prevents unwanted side reactions (such as direct attack on the monomer's carbonyl group).

  • Ligand Addition: Add 1.2 equivalents of (S,S)-(+)-DDB to the DPEDA-Li solution.

    • Causality: Toluene is specifically chosen as a non-polar solvent to suppress ion dissociation, enforcing the tight ion-pair interaction between the Li+ cation and the DDB ligand that is critical for stereocontrol[7].

  • Thermal Equilibration: Cool the complex to -78 °C.

    • Causality: Cryogenic temperatures suppress termination reactions and lock the propagating chain into a single helical conformation by maximizing the energy difference between the competing diastereomeric transition states.

  • Monomer Addition: Slowly add the bulky monomer (e.g., DPMMA) dissolved in toluene.

    • Self-Validation Checkpoint 1 (Initiation): The solution must immediately exhibit a persistent pale yellow/orange color. A lack of color indicates the carbanion has been quenched by trace moisture or impurities, invalidating the run.

  • Termination and Isolation: After 24 hours, quench the living polymerization with a few drops of degassed methanol. Precipitate the polymer in a large excess of methanol, centrifuge, and dry under vacuum.

    • Self-Validation Checkpoint 2 (Helicity): Measure the specific optical rotation ([α]D) of the purified polymer in THF. A value exceeding +1000° validates that the DDB ligand successfully induced a single-handed helical conformation[5]. Values below +100° indicate a failure in the chiral ion-pair assembly, likely due to thermal fluctuations above -78 °C.

Workflow Start 1. Initiator Complexation (n-BuLi + (S,S)-DDB in Toluene) Cooling 2. Thermal Equilibration (Cool to -78 °C under N2) Start->Cooling Addition 3. Monomer Addition (e.g., TrMA or DPMMA) Cooling->Addition Propagation 4. Helix-Sense-Selective Anionic Propagation Addition->Propagation Termination 5. Termination (Methanol Quench) Propagation->Termination Isolation 6. Isolation (Precipitation & Centrifugation) Termination->Isolation

Figure 2: Step-by-step workflow for helix-sense-selective anionic polymerization using (S,S)-DDB.

Conclusion

While (-)-sparteine remains a powerful tool for the asymmetric deprotonation of small molecules, its rigid structure and the exorbitant cost of its (+)-surrogates limit its utility in advanced macromolecular synthesis. (S,S)-(+)-DDB offers a superior cost-benefit ratio: it is economically derived from tartaric acid (granting cheap access to both enantiomers) and possesses the structural flexibility required to mediate the helix-sense-selective polymerization of highly sterically hindered monomers.

References

  • Yu, B., Ding, M., & Wang, F. (1993). Synthesis and propeller-propeller transition of optically active poly(diphenyl-o-methoxyphenylmethyl methacrylate). Polymer, 34(15), 3340-3342.[Link]

  • Okamoto, Y., et al. (1997). Optically active poly(diphenyl-2-pyridylmethyl methacrylate): Asymmetric synthesis, stability of helix, and chiral recognition ability. Polymer Journal, 29(6), 540-544.[Link]

  • Dixon, S., et al. (2010). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications (RSC).[Link]

  • Narumi, A., et al. (2007). Enantiomer-Selective Radical Polymerization of Bis(4-vinylbenzoate)s with Chiral Atom Transfer Radical Polymerization Initiating Systems. Macromolecules, 40(26), 9206-9212.[Link]

  • Teator, A. J., et al. (2023). Asymmetric Ion-Pairing in Stereoselective Vinyl Polymerization. ACS Catalysis, 13(5), 3219-3234.[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane
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